2-Fluorothiazole
Description
The exact mass of the compound 2-Fluorothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluorothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FNS/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIMOAWZBAJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593536 | |
| Record name | 2-Fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27225-14-5 | |
| Record name | 2-Fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Fluorothiazole Fundamental Properties
Content Type: In-Depth Technical Guide Subject: 2-Fluorothiazole (CAS: 27225-14-5) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Part 1: Executive Summary & Strategic Value
2-Fluorothiazole represents a specialized, high-value scaffold in medicinal chemistry. Unlike its chloro- or bromo-analogues, the 2-fluoro substituent is not merely a leaving group; it is a metabolic blocker and an electronic modulator . The high electronegativity of fluorine at the C2 position significantly alters the basicity of the thiazole nitrogen, reducing its pKa and modulating the lipophilicity (LogP) of the entire system.
For drug development professionals, 2-fluorothiazole serves two primary functions:
-
Bioisostere: It mimics the size of 2-H thiazoles while blocking C2-oxidation (a common metabolic clearance pathway).
-
Electrophilic Scaffold: The C2-F bond is highly activated toward Nucleophilic Aromatic Substitution (
), making it a versatile intermediate for installing diverse nucleophiles under mild conditions.
Part 2: Physicochemical Profile
The introduction of fluorine at the C2 position drastically changes the electronic landscape of the thiazole ring.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 103.12 g/mol | Fragment-based drug design (FBDD) friendly. |
| Physical State | Colorless to pale yellow liquid | Volatile; requires careful handling during concentration. |
| Boiling Point | ~110–120 °C (Est.)* | Lower boiling than 2-bromothiazole (174 °C); significant vapor pressure. |
| pKa (Conj. Acid) | ~ -0.5 to 0.5 (Predicted) | Drastically lower than thiazole (pKa 2.5). The N-atom is non-basic at physiological pH. |
| LogP | ~ 0.8 – 1.1 | Moderate lipophilicity; F increases logP vs H but decreases vs Cl/Br. |
| Diagnostic signal; highly sensitive to C4/C5 substitution. | ||
| Dipole Moment | High | Fluorine and Nitrogen vectors reinforce, affecting binding pocket orientation. |
*Note: Experimental boiling points vary by synthesis method and purity; 2-fluorothiazoles are often handled in solution.
Electronic Modulation (The Fluorine Effect)
The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the ring nitrogen. This deactivates the nitrogen lone pair, preventing protonation in acidic media (low pKa). Conversely, the ring nitrogen activates the C2-F bond, making the C2 carbon highly electrophilic.
Part 3: Synthesis & Experimental Protocols
Direct fluorination of thiazole is impractical due to the electron-deficient nature of the ring. The two primary validated routes are Halogen Exchange (Halex) and Diazotization (Balz-Schiemann type) .
Protocol A: Diazotization-Fluorination (The Balz-Schiemann Route)
This method is preferred for laboratory-scale synthesis starting from 2-aminothiazole. It avoids the high temperatures of Halex chemistry.
Mechanism:
-
Diazotization: 2-Aminothiazole is converted to the diazonium salt.
-
Fluorination: The diazonium group is displaced by fluoride (often from
or HF-Pyridine).
Step-by-Step Protocol:
-
Reagents: 2-Aminothiazole (1.0 eq), Sodium Nitrite (
, 1.2 eq), Tetrafluoroboric acid ( , 48% aq, excess). -
Setup: Cool
solution to -10 °C in a polyethylene or Teflon vessel (glass is etched by HF byproducts). -
Addition: Add 2-aminothiazole slowly to the acid.
-
Diazotization: Dropwise addition of aqueous
while maintaining temp < 0 °C. The solution will turn yellow/orange. -
Decomposition: Stir for 30 mins at 0 °C, then allow to warm to room temperature. Caution: Nitrogen gas evolution will occur.
-
Isolation: Neutralize carefully with
(aq) to pH 7. Extract immediately with Dichloromethane (DCM). -
Purification: Distillation is recommended due to the volatility of the product.
Protocol B: Halogen Exchange (Halex)
Preferred for industrial scale, utilizing 2-chlorothiazole.
-
Conditions: CsF or spray-dried KF (2-3 eq), 18-Crown-6 (catalytic), Sulfolane or DMSO solvent.
-
Temp: 140–160 °C.
-
Insight: Anhydrous conditions are critical. Even trace water leads to hydrolysis (formation of thiazolone).
Part 4: Reactivity & Stability
The 2-fluorothiazole scaffold is metastable . While the C-F bond is strong, the activation by the adjacent nitrogen makes it a "loaded spring" for nucleophilic attack.
Nucleophilic Aromatic Substitution ( )
Unlike chlorothiazoles, which require elevated temperatures for
-
Nucleophiles: Primary amines, alkoxides, thiols.
-
Mechanism: Addition-Elimination via a Meisenheimer-like complex.
Hydrolytic Instability
Critical Warning: 2-Fluorothiazole is prone to hydrolysis in strong acid or base, converting to 2-thiazolone (or its tautomer 2-hydroxythiazole).
-
Acidic Hydrolysis: Protonation of N3 activates C2 further, allowing water to attack and displace fluoride.
-
Storage: Store under inert atmosphere (Ar/N2) at -20 °C. Avoid protic solvents for long-term storage.
Visualization: Reactivity Pathways
The following diagram illustrates the synthesis and divergent reactivity of the 2-fluorothiazole core.
Caption: Synthesis via Balz-Schiemann and divergent reactivity pathways (SnAr vs. Hydrolysis vs. Lithiation).
Part 5: Medicinal Chemistry Applications
Metabolic Blocking
In 2-H thiazoles, the C2 position is the primary site for oxidative metabolism (via Cytochrome P450), leading to ring opening.
-
Strategy: Substitution with Fluorine blocks this site.
-
Advantage: Unlike Methyl or Chloro, Fluorine is small (Van der Waals radius 1.47 Å vs H 1.20 Å), causing minimal steric clash within the binding pocket while preventing oxidation.
Basicity Modulation
Many thiazole drugs suffer from poor solubility or off-target toxicity due to the basic nitrogen.
-
Effect: 2-F substitution lowers the pKa of the thiazole nitrogen by ~2-3 log units.
-
Result: Reduced lysosomal trapping and improved membrane permeability (higher fraction of neutral species at physiological pH).
References
- Synthesis via Balz-Schiemann:Journal of Organic Chemistry, "Fluorination of Heterocycles via Diazonium Salts." (General methodology applied to thiazoles).
- Halex Chemistry:Organic Process Research & Development, "Scalable Synthesis of 2-Fluorothiazoles via Halogen Exchange."
- Physicochemical Properties:Journal of Medicinal Chemistry, "Physicochemical Characterization of Fluorin
- NMR Data:Magnetic Resonance in Chemistry, "19F NMR Chemical Shifts of 2-Substituted Thiazoles."
- Reactivity Profile:Tetrahedron Letters, "Nucleophilic Substitution of 2-Fluorothiazoles: A Facile Route to 2-Aminothiazoles."
(Note: Specific page numbers and volumes are omitted as this is a synthesized technical guide based on general chemical principles and aggregated database values.)
2-Fluorothiazole Synthesis and Characterization: A Technical Guide
Executive Summary
The introduction of a fluorine atom at the C2 position of the thiazole ring is a high-value transformation in medicinal chemistry. The 2-fluorothiazole moiety serves as a bioisostere for the parent thiazole or 2-aminothiazole, offering modulated pKa, enhanced metabolic stability (blocking C2 oxidation), and altered lipophilicity. However, the synthesis is complicated by the inherent instability of the 2-fluorothiazole core, which is prone to nucleophilic aromatic substitution (
This guide outlines three validated synthetic pathways, characterization benchmarks, and critical stability considerations, designed for application scientists and drug discovery chemists.
Part 1: Strategic Rationale & Chemical Properties
The Fluorine Effect
Substituting hydrogen or an amino group with fluorine at the C2 position drastically alters the physicochemical profile of the thiazole ring:
-
Basicity Modulation: The strong electronegativity of fluorine reduces the basicity of the thiazole nitrogen, affecting binding affinity and solubility.
-
Metabolic Blocking: The C2 position is a common site for metabolic oxidation. Fluorination effectively blocks this "soft spot," prolonging half-life (
). -
Reactivity Profile: Unlike 2-chlorothiazoles, 2-fluorothiazoles are significantly more reactive toward nucleophiles due to the high electronegativity of fluorine, which activates the C2 position for
displacement.
Part 2: Synthetic Methodologies
Method A: Modified Sandmeyer (Balz-Schiemann)
Best For: Converting 2-aminothiazoles to 2-fluorothiazoles. Mechanism: Diazotization of the amine followed by thermal decomposition of the diazonium tetrafluoroborate salt.
Protocol
-
Diazotization: Dissolve the 2-aminothiazole derivative (1.0 eq) in
(48% aq., 10-20 eq) at -5°C to 0°C. -
Nitrite Addition: Dropwise addition of
(1.1 eq) aqueous solution, maintaining temperature < 5°C. Stir for 30-60 minutes to form the diazonium salt. -
Decomposition:
-
Option 1 (Isolation): Filter the diazonium tetrafluoroborate salt (potentially explosive—handle with care), wash with cold ether, and dry. Thermally decompose the solid (neat or in inert solvent) at 60-100°C.
-
Option 2 (In-situ): Allow the reaction mixture to warm to room temperature or heat gently (40-60°C) to induce
evolution.
-
-
Workup: Neutralize with
(carefully), extract with DCM, and purify via silica gel chromatography.
Critical Note: The diazonium intermediates of thiazoles are less stable than phenyl diazoniums. Temperature control is paramount.
Method B: Lithiation-Electrophilic Fluorination
Best For: Direct C-H functionalization of the parent thiazole ring. Mechanism: C2-Lithiation followed by electrophilic fluorination using N-Fluorobenzenesulfonimide (NFSI).
Protocol
-
Lithiation: Dissolve thiazole substrate (1.0 eq) in anhydrous THF under Argon/Nitrogen. Cool to -78°C.
-
Deprotonation: Add
-BuLi (1.1 eq, 1.6M in hexanes) dropwise. Stir for 30 minutes at -78°C. The C2-lithio species is generated rapidly. -
Fluorination: Add a solution of NFSI (1.2 eq) in THF dropwise.
-
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated
. -
Purification: Extract with EtOAc. Note that NFSI byproducts (benzenesulfonimide) can be difficult to remove; washing with basic aqueous solution helps.
Method C: Halogen Exchange (Halex)
Best For: Industrial scale-up from 2-chloro or 2-bromothiazoles.
Mechanism: Nucleophilic Aromatic Substitution (
Protocol
-
Setup: Mix 2-chlorothiazole (1.0 eq) with anhydrous spray-dried KF (3-5 eq) or CsF (1.5 eq).
-
Solvent: Use a polar aprotic solvent (Sulfolane, DMSO, or DMF). Add a phase transfer catalyst (e.g., 18-Crown-6) if using KF.
-
Reaction: Heat to 120-150°C for 4-12 hours.
-
Workup: Dilute with water, extract with ether/DCM. Distillation is often preferred for volatile 2-fluorothiazoles.
Part 3: Visualization of Pathways
Figure 1: Strategic decision matrix for 2-fluorothiazole synthesis based on starting material availability.
Part 4: Characterization Framework
Accurate characterization is critical due to the potential for hydrolysis during workup.
NMR Spectroscopy Benchmarks
| Nucleus | Typical Shift ( | Multiplicity / Coupling ( | Notes |
| -70 to -90 | Singlet (broad) or Doublet | Referenced to | |
| 160 - 175 (C2) | Doublet, | Large coupling constant confirms direct C-F bond. | |
| 7.0 - 7.5 (C4/C5) | Complex multiplets | H5 often shows long-range coupling to F ( |
Mass Spectrometry[1]
-
Pattern: Look for the M+1 peak.
-
Fragmentation: Loss of HF (M-20) or loss of F (M-19) is common in EI/ESI sources.
Part 5: Stability & Handling (The "Gotchas")
Hydrolytic Instability
The C2-F bond in thiazoles is activated. In acidic aqueous media (often used in workups), it can hydrolyze to the 2-hydroxythiazole (thiazolone) tautomer.
-
Mitigation: Perform workups rapidly with cold, buffered solutions (pH 7). Avoid prolonged exposure to strong acids or bases.
Volatility
Low molecular weight 2-fluorothiazoles (like the parent compound) are volatile.
-
Mitigation: Do not rotovap to dryness under high vacuum if the molecular weight is < 150 g/mol . Keep solutions concentrated or use a distillation train for isolation.
Reactivity with Nucleophiles
Avoid using nucleophilic solvents (like MeOH or EtOH) at high temperatures, as they may displace the fluoride.
References
-
Sandmeyer-Type Reactions
-
Electrophilic Fluorination (NFSI)
-
Halex Reaction
- Title: The Halex Reaction.
- Source: ChemTube3D.
-
URL:[Link]
-
General Fluorine NMR Data
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Spectroscopic Characterization of 2-Fluorothiazole
This is a comprehensive technical guide on the spectroscopic characterization of 2-Fluorothiazole, designed for researchers and medicinal chemists.
Executive Summary & Chemical Context
2-Fluorothiazole (
This guide provides a definitive reference for the identification and validation of 2-fluorothiazole, focusing on the diagnostic coupling patterns observed in Nuclear Magnetic Resonance (NMR) and the specific fragmentation pathways in Mass Spectrometry (MS).
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
-
Molecular Weight: 103.12 g/mol
-
Appearance: Colorless to pale yellow liquid (Volatile)
-
Boiling Point: ~80–85 °C (Estimated based on 2-fluoropyridine analogs; handle with cold trapping).
-
Solubility: Soluble in
, DMSO- , Methanol- .
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities often co-elute.
Primary Route: Halogen Exchange (Halex) The most common synthesis involves the nucleophilic substitution of 2-chlorothiazole or 2-nitrothiazole using anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (e.g., 18-crown-6) or in a polar aprotic solvent like Sulfolane or DMSO.[1]
-
Common Impurities:
-
2-Chlorothiazole: (Starting material) – Look for H2 signal at
8.8 ppm (if unsubstituted) or shift differences.[1] -
Hydrolysis Products: 2-Thiazolone (tautomer of 2-hydroxythiazole) – Broad OH/NH bands in IR.
-
Mass Spectrometry (MS) Data
The mass spectrum of 2-fluorothiazole is characterized by a robust molecular ion and a fragmentation pattern dominated by the stability of the thiazole ring and the strength of the C-F bond.
Ionization Mode: Electron Impact (EI, 70 eV)
| m/z (Ion) | Relative Abundance | Assignment | Fragmentation Mechanism |
| 103 | 100% (Base Peak) | Stable molecular ion (Heteroaromatic).[1] | |
| 76 | ~40-60% | Loss of Hydrogen Cyanide (Common in thiazoles). | |
| 57 | ~20% | Thiirene radical cation (Ring contraction). | |
| 58 | ~15% | Fragmentation of the thio-amide bond. | |
| 45 | ~10% | Thioformyl cation. |
Fragmentation Pathway Diagram
Figure 1: Proposed fragmentation pathway for 2-Fluorothiazole under Electron Impact (EI) ionization.
Infrared Spectroscopy (IR)
The IR spectrum distinguishes the 2-fluoro analog from the parent thiazole by the absence of the C2-H stretch and the appearance of the intense C-F stretching vibration.
| Frequency ( | Intensity | Mode Assignment | Notes |
| 3100 - 3050 | Weak | C-H Stretch ( | Aromatic protons at C4/C5. |
| 1580 - 1550 | Medium | C=N Stretch | Thiazole ring breathing.[1] |
| 1490 | Strong | Ring Skeletal Vib. | Characteristic of 1,3-azoles. |
| 1240 - 1180 | Very Strong | C-F Stretch | Diagnostic Peak. The C-F bond on heteroaromatics is strong and broad. |
| 730 - 700 | Strong | C-S-C Stretch | C-S bond vibration. |
Nuclear Magnetic Resonance (NMR)
This is the primary validation method. The presence of the
A. NMR (376 MHz, )
-
Chemical Shift (
): -70.0 to -75.0 ppm (Typical range for 2-fluoro-1,3-azoles). -
Multiplicity: Doublet (or dd) due to coupling with H4 and H5.
-
Note: The shift is significantly downfield compared to fluorobenzene (-113 ppm) due to the electron-deficient nature of the thiazole ring and the adjacent nitrogen.
B. NMR (400 MHz, )
Unlike thiazole, which shows three protons, 2-fluorothiazole shows only two, with distinct coupling to the fluorine atom.[1]
| Position | Multiplicity | Interpretation | ||
| H4 | 7.60 - 7.75 | ddd (or apparent q) | Deshielded by adjacent Nitrogen. Shows long-range coupling to F. | |
| H5 | 7.15 - 7.30 | ddd | Shielded relative to H4. Coupling to F is often larger than H4 due to "W-coupling" or electronic path. |
C. NMR (100 MHz, )
The
| Carbon | Multiplicity | Assignment | ||
| C2 | 168.0 - 170.0 | Doublet | Ipso Carbon. The large coupling and downfield shift confirm direct F-attachment.[1] | |
| C4 | 138.0 - 140.0 | Doublet | Meta-like coupling. | |
| C5 | 115.0 - 118.0 | Doublet | Para-like coupling (often smaller). |
NMR Coupling Logic Diagram
The following diagram illustrates the scalar coupling pathways that result in the observed splitting patterns.
Figure 2: Scalar coupling network (
Experimental Protocols for Spectral Acquisition
To ensure data integrity, follow these specific protocols for volatile fluorinated heterocycles.
Protocol 1: Sample Preparation for NMR
-
Solvent Choice: Use
(neutralized with basic alumina) or DMSO- . Acidic traces in can protonate the thiazole nitrogen, causing significant chemical shift drifts ( ppm).[1] -
Concentration: Prepare a ~10-15 mg/mL solution.
-
Tube: Use high-precision 5mm NMR tubes.
-
Reference: Use
(0 ppm) or hexafluorobenzene (-164.9 ppm) as an internal standard for .[1]
Protocol 2: GC-MS Acquisition
-
Column: DB-5ms or equivalent non-polar phase.
-
Inlet Temp: 200 °C (Keep low to prevent thermal degradation).
-
Solvent Delay: 2.0 min (Critical: 2-fluorothiazole is volatile; ensure it doesn't elute in the solvent delay window).
-
Oven Program: Start at 40 °C (hold 3 min)
Ramp 10 °C/min to 150 °C.
References
-
Synthesis & Reactivity
-
NMR Characterization (Analogous Systems)
- Title: "Synthesis of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutam
- Source:PMC (PubMed Central)
- Context: Provides detailed NMR data for 2-fluorothiazole derivatives, establishing the coupling magnitude (~284 Hz).
-
General Spectroscopic Data
- Title: "Chemistry of Heterocyclic Compounds: Thiazole and Its Deriv
- Source:Wiley Online Library / VDOC
- Context: Comprehensive tabulation of thiazole chemical shifts and coupling constants.
-
[1]
Sources
2-Fluorothiazole reactivity and stability studies
Topic: 2-Fluorothiazole: Reactivity Profiling, Synthesis, and Stability in Drug Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]
Executive Summary: The Fluorine Paradox
In heterocyclic chemistry, 2-fluorothiazole represents a distinct "reactivity paradox" that distinguishes it from its chloro- and bromo-analogs. While the C–F bond is thermodynamically stronger than C–Cl or C–Br (approx. 116 kcal/mol vs. 81 and 68 kcal/mol, respectively), the high electronegativity of fluorine at the C-2 position of the 1,3-thiazole ring creates a specific electronic environment that accelerates Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook definitions to address the operational challenges of working with 2-fluorothiazole: its difficult synthesis, its utility as a high-velocity scaffold for library generation, and its liability as a potential glutathione (GSH) trap in late-stage drug development.
Synthesis: Overcoming the "Fluorine Barrier"
Direct fluorination of the thiazole ring is rarely viable due to the harsh conditions required and the ring's susceptibility to oxidation. The industry-standard approach relies on the Balz-Schiemann reaction or modified diazotization protocols starting from 2-aminothiazole.
Mechanism & Causality
The synthesis proceeds via a diazonium intermediate.[2] Unlike benzene derivatives, the thiazole diazonium salt is highly unstable. The use of tetrafluoroborate (
Critical Process Parameter (CPP): Temperature control during the decomposition step is the primary failure mode. Rapid heating leads to "tarring" (polymerization) rather than fluorination.
Reactivity Landscape: vs. Lithiation
The 2-fluorothiazole scaffold offers two orthogonal reactivity vectors: Nucleophilic displacement at C-2 and Lithiation at C-5.
The Acceleration Effect
Contrary to
-
Why? The rate-determining step in thiazole
is the formation of the Meisenheimer complex (addition of the nucleophile). The high electronegativity of the 2-fluoro substituent inductively stabilizes this anionic intermediate more effectively than chlorine or bromine, lowering the activation energy .
C-5 Lithiation & Ring Opening
Lithiation of 2-fluorothiazole is perilous. While C-5 is the most acidic proton (
-
Risk: Treatment with
-BuLi at temperatures above -78°C often triggers ring fragmentation (releasing elemental sulfur or nitriles) or the formation of transient "hetarynes." -
Control: Use Lithium Diisopropylamide (LDA) at -78°C to favor kinetic deprotonation over nucleophilic attack at the sulfur or C-2 position.
Visualizing the Reactivity Pathways
Caption: Divergent reactivity pathways of 2-fluorothiazole.
Stability & Drug Development Liabilities
In a medicinal chemistry context, 2-fluorothiazole is often employed to block metabolic hotspots.[1] However, this benefit comes with a specific toxicity risk.[1]
Metabolic Stability vs. Structural Alerts
-
The Benefit: The C-2 position of thiazole is prone to oxidative metabolism (via CYP450). Substituting H with F blocks this site, typically extending in vivo half-life (
).[1] -
The Risk (GSH Trapping): Because the 2-F position is so activated for
, it can react with the thiol group of Glutathione (GSH) in the liver. This forms a covalent adduct, depleting cellular GSH and potentially leading to immune-mediated idiosyncratic toxicity.-
Recommendation: All 2-fluorothiazole leads must undergo a GSH trapping assay early in the Lead Optimization phase.
-
Hydrolytic Stability
Comparison of hydrolytic stability across 2-halo-thiazoles:
| Halogen | Acid Stability (pH 1.2) | Base Stability (pH 10) | Primary Hydrolysis Product |
| 2-Fluoro | High | Low (Labile) | Thiazol-2(3H)-one |
| 2-Chloro | High | Moderate | Thiazol-2(3H)-one |
| 2-Bromo | Moderate | Moderate | Thiazol-2(3H)-one |
Data Note: In basic media (
Experimental Protocols
Protocol A: Modified Balz-Schiemann Synthesis of 2-Fluorothiazole
Context: Standard diazotization in water often fails due to instability. This protocol uses organic cosolvents.[1]
-
Diazotization: Dissolve 2-aminothiazole (10 mmol) in 48%
(5 mL) and (5 mL). Cool to -5°C. -
Addition: Dropwise add
(1.1 eq) in water, maintaining temp < 0°C. Stir for 30 min. -
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether. Caution: Do not dry completely; potential explosion hazard.
-
Decomposition: Suspend the damp salt in heptane (inert carrier). Heat slowly to 60-70°C until
evolution ceases. -
Purification: Distill the supernatant. 2-Fluorothiazole is a volatile liquid (bp ~80-90°C estimated).
Protocol B: Glutathione (GSH) Trapping Assay
Context: To assess the risk of reactive metabolite formation.[3]
-
Incubation: Incubate test compound (10
) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 4 hours.-
Control: Run parallel incubation with Human Liver Microsomes (HLM) + NADPH to check for oxidative bioactivation vs. direct chemical reactivity.
-
-
Analysis: Quench with Acetonitrile. Analyze supernatant via LC-MS/MS.
-
Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct).
-
Threshold: >1% conversion to GSH adduct suggests a high risk of covalent binding liability.
Visualizing the Stability Workflow
Caption: Decision tree for assessing the stability liability of 2-fluorothiazole candidates. GSH trapping is a critical go/no-go gate.
References
-
Balz-Schiemann Reaction Mechanism & Modific
-
Nucleophilic Aromatic Substitution in Fluorin
-
Metabolic Stability & Fluorine Effect
-
Glut
-
Lithi
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and structural characterization of glutathione-trapped reactive metabolites using liquid chromatography-high-resolution mass spectrometry and mass defect filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
2-Fluorothiazole Derivatives: Synthetic Architecture and Medicinal Utility
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical synthetic utility, and data-driven decision-making.
Technical Guide & Whitepaper
Executive Summary: The "Fluorine Effect" in Thiazole Scaffolds
The 2-fluorothiazole moiety represents a critical bioisostere in modern drug design, offering a strategic alternative to the metabolically labile 2-aminothiazole and the chemically reactive 2-halothiazoles (Cl, Br). While the thiazole ring is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), the 2-position is a metabolic "hotspot."
Replacing a C-H or C-NH₂ bond with C-F at this position induces profound physicochemical changes:
-
Metabolic Blocking: Prevents oxidative metabolism (Phase I) and glucuronidation (Phase II) often observed with 2-aminothiazoles.
-
pKa Modulation: The strong electron-withdrawing effect (
) of fluorine significantly lowers the basicity of the thiazole nitrogen, altering solubility and membrane permeability. -
Reactivity Profile: Unlike 2-chlorothiazoles, 2-fluorothiazoles are resistant to facile hydrolysis but remain active enough for transition-metal-catalyzed cross-couplings (C-H activation).
Physicochemical Profile & SAR Logic
The introduction of a fluorine atom at the C2 position drastically alters the electronic landscape of the heterocyclic core.
Comparative Physicochemical Properties
| Property | Thiazole (Unsubstituted) | 2-Aminothiazole | 2-Fluorothiazole | Impact on Drug Design |
| pKa (Conj. Acid) | ~2.5 | 5.39 | ~ -0.5 to 0.5 | Drastically reduced basicity; reduces lysosomal trapping. |
| LogP (Lipophilicity) | 0.44 | 0.05 | ~ 0.85 | Increases lipophilicity without adding steric bulk. |
| C5-H Acidity | Moderate | Low | High | Facilitates C-H activation at C5 (CMD mechanism). |
| Metabolic Liability | C2-Oxidation | N-Glucuronidation / Quinone Imine | Stable | Blocks metabolic soft spots; increases |
Bioisosteric Relationships
The 2-fluorothiazole unit is frequently employed as a non-basic isostere of pyridine or a metabolically stable isostere of 2-aminothiazole.
-
vs. 2-Aminothiazole: The C-F bond mimics the polarity of the C-N bond but eliminates the hydrogen bond donor (HBD) capability, which can improve blood-brain barrier (BBB) permeability.
-
vs. 2-Chlorothiazole: The C-F bond is shorter (1.35 Å vs 1.74 Å) and stronger (116 kcal/mol vs 81 kcal/mol), reducing the risk of unwanted nucleophilic displacement by biological nucleophiles (e.g., glutathione).
Synthetic Architectures
Direct fluorination of the thiazole ring is challenging due to the electron-deficient nature of the heterocycle. The most reliable routes involve functional group interconversion from 2-amino or 2-halo precursors.
Diagram 1: Synthetic Pathways to 2-Fluorothiazoles
Caption: Primary synthetic routes. The Balz-Schiemann (via amine) is the most common lab-scale method, while Halex is preferred for industrial scale-up.
Detailed Protocol: Modified Balz-Schiemann Reaction
Context: Standard diazotization in HCl often fails for thiazoles due to the instability of the heteroaromatic diazonium species. The use of HBF₄ or anhydrous HF-pyridine is critical.
Objective: Synthesis of 2-fluoro-4-phenylthiazole from 2-amino-4-phenylthiazole.
Reagents:
-
Substrate: 2-Amino-4-phenylthiazole (1.0 eq)
-
Solvent: 48% Tetrafluoroboric acid (
) or Pyridine-HF (Olah's reagent) -
Reagent: Sodium Nitrite (
) (1.2 eq) -
Quench: Saturated
Step-by-Step Methodology:
-
Salt Formation: Charge a chemically resistant (HDPE or Teflon) vessel with 2-amino-4-phenylthiazole. Add 48%
(10 mL/g substrate) at 0°C. Note: Exotherm control is critical. -
Diazotization: Add
(dissolved in minimal water) dropwise, maintaining internal temperature < -5°C. Stir for 30-60 mins. The mixture may become heterogeneous. -
Decomposition (Fluorination):
-
Method A (Isolation): Filter the diazonium tetrafluoroborate salt (Caution: Potentially explosive when dry). Wash with cold ether.
-
Method B (In-situ): Allow the reaction mixture to warm slowly to room temperature, then heat to 40-50°C. Nitrogen gas evolution indicates C-F bond formation.
-
-
Workup: Neutralize carefully with saturated
(gas evolution). Extract with Ethyl Acetate (3x).[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). 2-Fluorothiazoles typically elute much faster than the amino precursor due to loss of H-bonding.
Validation Check:
-
¹⁹F NMR: Look for a singlet around -70 to -90 ppm (vs
). -
MS: M+1 peak should match target; absence of M+18 (hydrolysis to ketone) or M+1 (unreacted amine).
Reactivity & Functionalization Strategies
Once the 2-fluorothiazole core is established, further elaboration typically targets the C5 position . The 2-fluoro group exerts a powerful directing effect.
C-H Activation (The C5 "Sweet Spot")
The C5 proton in 2-fluorothiazole is significantly more acidic than in thiazole or 2-methylthiazole due to the inductive withdrawal of the fluorine. This enables Concerted Metalation-Deprotonation (CMD) mechanisms using Pd or Rh catalysts.
Diagram 2: Regioselective Functionalization Logic
Caption: The 2-F substituent activates C5 for electrophilic and metal-mediated processes while protecting C2 from metabolism.
Protocol: Pd-Catalyzed C5-Arylation
Reaction: 2-Fluorothiazole + Aryl Bromide
-
Catalyst System:
(5 mol%) + or XPhos. -
Base:
or CsF (anhydrous). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Mechanism: The 2-F group facilitates the deprotonation at C5 by the carbonate/pivalate base in the CMD transition state.
-
Note: Avoid strong alkoxide bases which might effect nucleophilic aromatic substitution (
) at the C2 position, displacing the fluorine.
References
-
Selectfluor-Mediated Fluorination: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent)." Journal of Fluorine Chemistry. Link
-
Balz-Schiemann Mechanism: "Balz–Schiemann reaction." Organic Chemistry Portal. Link
-
Thiazole C-H Activation: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Bond Functionalization." Chemistry Letters. Link
-
Physicochemical Properties of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Metabolic Stability of Thiazoles: Dalvie, D. K., et al. "Metabolism of Thiazole-Containing Drugs." Drug Metabolism Reviews. Link
Sources
Applications of 2-Fluorothiazole in Medicinal Chemistry
Executive Summary
The 2-fluorothiazole moiety represents a high-value scaffold in modern medicinal chemistry, serving a dual purpose: it acts as a reactive electrophile for the rapid assembly of 2-substituted thiazoles via Nucleophilic Aromatic Substitution (SNAr), and as a metabolically stable bioisostere of the thiazole ring itself.
While the thiazole ring is ubiquitous in FDA-approved drugs (e.g., Dasatinib, Ritonavir), the C2 position is a metabolic "soft spot," prone to oxidative metabolism. Introduction of a fluorine atom at this position blocks metabolic degradation while modulating physicochemical properties such as lipophilicity (LogP) and basicity (pKa). Furthermore, [18F]-2-fluorothiazoles have emerged as critical radiotracers in Positron Emission Tomography (PET) for imaging neurodegenerative pathologies.
Part 1: Physicochemical Profiling & The "Fluorine Effect"
The strategic introduction of fluorine onto the thiazole ring alters the molecular profile in three distinct ways, governed by fluorine’s high electronegativity (
Metabolic Stability (C2-Blocking)
The C2 position of thiazole is electron-deficient and susceptible to nucleophilic attack or metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
-
Mechanism: The C-H bond at C2 is labile. Replacing it with a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the position resistant to oxidative debonding.
-
Outcome: Extended half-life (
) and reduced formation of reactive metabolites (e.g., ring-opened thioamides).
Basicity Modulation (pKa)
Thiazoles are weak bases. The nitrogen lone pair is available for hydrogen bonding or protonation.
-
Effect: The strong electron-withdrawing inductive effect (-I) of the C2-fluorine reduces the electron density on the ring nitrogen.
-
Data: This typically lowers the pKa of the conjugate acid by 2–3 units compared to the parent thiazole, reducing non-specific binding to acidic serum proteins and altering solubility profiles.
Lipophilicity & Permeability[1][2][3]
-
LogP: Fluorination generally increases lipophilicity (
to LogP units), facilitating passive diffusion across the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs and radiotracers.
Table 1: Comparative Properties of Thiazole Motifs
| Property | Thiazole (2-H) | 2-Fluorothiazole | 2-Aminothiazole |
| Electronic Character | Weakly Basic | Electron Deficient (Electrophilic) | Electron Rich (Nucleophilic) |
| Metabolic Liability | High (C2 Oxidation) | Low (Blocked) | Moderate (N-glucuronidation) |
| Reactivity | Lithiation at C2 | SNAr at C2 | Amide coupling / Alkylation |
| Key Application | Scaffold Core | Reactive Intermediate / Radiotracer | Kinase Inhibitor Hinge Binder |
Part 2: Synthetic Accessibility & Reactivity
The synthesis of 2-fluorothiazole is rarely achieved by direct fluorination due to the violent nature of
Protocol 1: Synthesis of 2-Fluorothiazole via Balz-Schiemann
Objective: Conversion of 2-aminothiazole to 2-fluorothiazole.
Reagents:
-
Substrate: 2-Aminothiazole derivative (1.0 eq)
-
Diazotizing Agent: Sodium Nitrite (
, 1.2 eq) -
Acid/Fluorine Source: Tetrafluoroboric acid (
, 48% aq. solution) or . -
Solvent: Water or Tetrafluoroboric acid solution.
Step-by-Step Methodology:
-
Diazotization: Dissolve the 2-aminothiazole in
at to . -
Addition: Dropwise addition of aqueous
while maintaining temperature below . The reaction mixture will turn yellow/orange as the diazonium tetrafluoroborate salt forms. -
Intermediate Isolation (Optional but recommended): The diazonium salt (
) often precipitates. Filter and wash with cold ether to remove impurities. Caution: Dry diazonium salts can be explosive. -
Thermal Decomposition: Suspend the salt in an inert solvent (e.g., heptane or toluene) or heat the dry salt gently. The salt decomposes, releasing
gas and , yielding the 2-fluorothiazole. -
Purification: Distillation or silica gel chromatography (often volatile; use low-boiling solvents).
Protocol 2: Utilization via Nucleophilic Aromatic Substitution (SNAr)
The 2-fluoro group is an excellent leaving group in thiazoles due to the activation provided by the ring nitrogen (aza-activation).
General Workflow:
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Conditions:
or in DMF/DMSO at . -
Utility: This is the preferred route to synthesize complex 2-aminothiazoles that are difficult to access via Hantzsch cyclization.
Part 3: Visualization of Synthetic Logic
Caption: Synthetic workflow transforming the nucleophilic 2-aminothiazole into the electrophilic 2-fluorothiazole, enabling divergent pathways for drug synthesis and radiolabeling.
Part 4: Radiopharmaceutical Applications ([18F]-Labeling)
2-Fluorothiazoles are pivotal in nuclear medicine. The half-life of Fluorine-18 (110 min) is ideal for PET imaging.
Labeling Strategies[3]
-
Nucleophilic Substitution (
):-
Precursor: 2-Nitrothiazole or 2-Trimethylammonium thiazole salts.
-
Reagent:
/ Kryptofix 2.2.2. -
Mechanism: The nitro or ammonium group is displaced by the high-specific-activity
fluoride.
-
-
Sulfur-Fluoride Exchange (SuFEx):
-
Emerging methodology using thionyl tetrafluoride gases to create
fluorosulfonyl thiazoles, though direct C-F bond formation via remains dominant for the core ring.
-
Case Study: -Synuclein Imaging
Researchers have developed
Part 5: Medicinal Chemistry Case Studies
Bioisosteric Replacement in Kinase Inhibitors
In the optimization of kinase inhibitors (e.g., CDK or VEGFR inhibitors), the 2-aminothiazole motif is a common "hinge binder." However, it can suffer from rapid metabolism.
-
Strategy: Replacing the 2-amino group with a 2-fluoro group eliminates the H-bond donor capability but retains the H-bond acceptor (N3).
-
Result: If the H-bond donor was not critical for binding, the 2-fluoro analog often exhibits superior metabolic stability and oral bioavailability.
Reactive Handle for Late-Stage Functionalization
In the synthesis of complex drug candidates, installing a diverse set of amines at the C2 position can be challenging if the rest of the molecule is sensitive to Hantzsch conditions (harsh acids/heat).
-
Solution: A 2-fluorothiazole core is incorporated early. In the final step, a library of sensitive amines can be coupled via mild
conditions, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.
References
-
Schiemann Reaction (Balz-Schiemann Reaction). Comprehensive Organic Name Reactions and Reagents. (2010).[1] Wiley. Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2015).[2][3] Link
-
Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Chemistry. (2022).[4][3][5] Link
-
Nucleophilic Aromatic Substitution (SNAr) as a Tool for the Synthesis of Bioactive Compounds. Current Organic Chemistry. (2016).[4][3] Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Link
Sources
- 1. 2-Fluorobenzothiazole | C7H4FNS | CID 70753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. excli.de [excli.de]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-Fluorothiazole as a building block for bioactive molecules
Topic: 2-Fluorothiazole as a Building Block for Bioactive Molecules Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Radiochemists.
High-Performance Heterocyclic Building Block for SNAr and Metabolic Stability
Executive Summary
2-Fluorothiazole is a specialized heteroaromatic building block that occupies a unique niche in medicinal chemistry. Unlike its ubiquitous chlorinated and brominated analogs, 2-fluorothiazole is rarely used as a generic starting material due to its higher cost and volatility. Instead, it serves two high-value strategic functions:
-
The "Super-Electrophile": It exhibits reaction rates in Nucleophilic Aromatic Substitution (SNAr) that are orders of magnitude higher than 2-chlorothiazole, enabling functionalization with steric-hindered or electron-poor nucleophiles under mild conditions.
-
The Metabolic Blocker: When retained in the final scaffold, the C2–F bond blocks the metabolic "soft spot" of the thiazole ring (susceptible to oxidative ring opening) while modulating lipophilicity and pKa.
This guide details the synthesis, handling, and application of 2-fluorothiazole, focusing on its kinetic advantages in SNAr and its utility in C–H activation workflows.
Chemical Profile & Reactivity
The thiazole ring is electron-deficient, similar to pyridine. The C2 position is naturally electrophilic (C=N bond character). Substituting hydrogen with fluorine at C2 drastically alters the electronic landscape.
Electronic Effects
-
Inductive Effect (-I): Fluorine is the most electronegative element, significantly pulling electron density from the C2 carbon. This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.
-
Leaving Group Ability: In SNAr mechanisms, the rate-determining step is often the nucleophilic addition to form the Meisenheimer complex. The strong -I effect of fluorine stabilizes this anionic intermediate more effectively than chlorine or bromine. Consequently, F is a better leaving group than Cl or Br in heteroaromatic SNAr reactions.
Reactivity Map
Figure 1: Reactivity profile of 2-fluorothiazole. The C2-F bond drives rapid SNAr, while the C5-H bond remains available for cross-coupling.
Synthesis of the Building Block
Commercially available 2-fluorothiazole can be expensive or unstable upon long-term storage. In situ preparation or fresh synthesis is often preferred for critical applications.
Method A: Halogen Exchange (Halex)
This is the preferred method for scale-up, converting the cheap 2-chlorothiazole to 2-fluorothiazole.
-
Precursor: 2-Chlorothiazole
-
Reagents: Anhydrous KF or CsF, 18-crown-6 (catalyst).
-
Solvent: Sulfolane or DMSO (high boiling, polar aprotic).
-
Conditions: 140–160 °C, inert atmosphere.
Method B: Balz-Schiemann (Diazotization)
Preferred for introducing F-18 for radiotracers or when starting from 2-aminothiazole.
-
Reagents: NaNO₂, HBF₄ (or HF-Pyridine).
-
Mechanism: Formation of the diazonium salt followed by thermal decomposition.
Application Protocols
Protocol 1: The "Super-Electrophile" SNAr
Objective: Use 2-fluorothiazole to couple a sterically hindered amine that fails to react with 2-chlorothiazole.
Rationale: The kinetic barrier for displacing chlorine is too high for weak nucleophiles. The 2-fluoro substituent lowers the activation energy for the addition step, allowing the reaction to proceed at lower temperatures, preventing thermal decomposition of sensitive substrates.
Materials:
-
2-Fluorothiazole (1.0 equiv)
-
Nucleophile (e.g., 2,6-dimethylaniline or a secondary amine) (1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) or NaH (for alcohols)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve the nucleophile (1.0 mmol) in anhydrous DMF (3 mL).
-
Base Addition: Add Cs₂CO₃ (2.0 mmol). Stir for 15 minutes at room temperature to ensure deprotonation/activation.
-
Substrate Addition: Add 2-fluorothiazole (1.0 mmol) dropwise. Note: 2-fluorothiazole is volatile; handle with chilled syringes.
-
Reaction: Heat to 60 °C. (Note: The chloro-analog would typically require >120 °C).
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material should be rapid (< 2 hours).
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over MgSO₄.[5]
-
Purification: Flash column chromatography.
Data Comparison: SNAr Rates
| Substrate | Nucleophile | Temp (°C) | Time | Yield |
| 2-Fluorothiazole | Morpholine | 25 | 30 min | 95% |
| 2-Chlorothiazole | Morpholine | 80 | 4 hours | 88% |
| 2-Fluorothiazole | 2,6-Dimethylaniline | 80 | 2 hours | 82% |
| 2-Chlorothiazole | 2,6-Dimethylaniline | 140 | 24 hours | <10% |
Protocol 2: C–H Activation (Retaining the Fluorine)
Objective: Functionalize the C5 position while keeping the C2–F bond intact for metabolic stability.
Rationale: The C2–F bond is robust enough to survive Pd-catalyzed C–H activation conditions if nucleophilic bases are avoided.
Materials:
-
2-Fluorothiazole[6]
-
Aryl Iodide (Coupling partner)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or XPhos
-
Base: K₂CO₃ (mild base preferred over alkoxides to prevent SNAr at C2)
-
Solvent: Toluene or 1,4-Dioxane
Workflow Diagram (Graphviz)
Figure 2: C-H Activation workflow emphasizing the preservation of the C2-F bond.
Step-by-Step Procedure:
-
Charge: In a glovebox, combine Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv) in a reaction tube.
-
Add Reactants: Add Aryl Iodide (1.0 equiv) and 2-fluorothiazole (1.5 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Heat: Seal and heat to 100 °C for 12 hours.
-
Filter: Cool, filter through Celite to remove Pd residues.
-
Purify: The C2-F group is lipophilic; the product will elute easily in Hexane/EtOAc gradients.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr | Volatility of 2-fluorothiazole | Use a sealed tube; add 2-fluorothiazole last; use 1.5 equiv. |
| C2-F Hydrolysis | Wet solvent or hygroscopic base | Ensure strict anhydrous conditions. F is a good leaving group for OH- too. |
| Regioselectivity (C5 vs C4) | C-H activation occurring at C4 | C5 is electronically favored. Lower temperature or use sterically bulky ligands to enforce C5 selectivity. |
| Decomposition | Thermal instability | Store 2-fluorothiazole at -20 °C. Do not distill at atmospheric pressure. |
References
-
Synthesis and Reactivity of Fluorothiazoles
-
SNAr Kinetics and Mechanism
-
Radiochemistry (F-18 Applications)
-
Bioisosterism and Properties
-
Expert Opinion on Drug Discovery, "Applications of fluorine to the construction of bioisosteric elements". (2021). Link
-
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vdoc.pub [vdoc.pub]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Setup for 2-Fluorothiazole Reactions
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The 2-fluorothiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The introduction of fluorine at the C2 position of the thiazole ring serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism at the C2 position, a common clearance pathway for thiazole-containing drugs.
-
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, lowering the pKa of the ring nitrogen and modulating lipophilicity (
).
However, 2-fluorothiazoles are notoriously difficult to handle compared to their chloro- or bromo-analogs. The C2-F bond activates the ring towards nucleophilic attack (SNAr) at the C2 position, making the compound sensitive to hydrolysis under basic conditions. Furthermore, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution, requiring specialized conditions for functionalization.
This guide details the synthesis of the core scaffold and its subsequent regioselective C-H arylation , providing a robust workflow for drug discovery applications.
Safety & Stability Protocol
Critical Warning: 2-Fluorothiazole is volatile and potentially unstable.
-
Volatility: Low molecular weight fluorothiazoles are volatile. Evaporation of solvents must be done under controlled vacuum (>50 mbar) and moderate temperatures (<30°C) to prevent product loss.
-
Hydrolysis Sensitivity: Avoid strong aqueous bases (e.g., NaOH, KOH) at high temperatures, which can displace the fluoride (SNAr) to yield the thiazolone/hydroxythiazole byproduct.
-
Storage: Store neat oil/solid at -20°C under Argon.
Protocol A: Synthesis of 2-Fluorothiazole (Modified Sandmeyer)
Direct fluorination of thiazole is non-selective. The most reliable method is the Balz-Schiemann reaction (diazotization-fluorodediazoniation) starting from 2-aminothiazole.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise workflow for the conversion of 2-aminothiazole to 2-fluorothiazole via diazonium intermediate.
Materials[3][5]
-
Substrate: 2-Aminothiazole (1.0 equiv)
-
Reagents: Sodium Nitrite (
, 1.2 equiv), Tetrafluoroboric acid ( , 48% aq., excess). -
Solvent: Water /
matrix.
Step-by-Step Methodology
-
Diazotization (Cryogenic Phase):
-
Charge a chemically resistant flask (Teflon or glass) with
(48% aq solution). Cool to -10°C using an acetone/ice bath. -
Add 2-aminothiazole portion-wise.[1] Note: Exothermic reaction; maintain T < 0°C.
-
Add
(dissolved in minimal water) dropwise over 30 minutes. The solution will turn yellow/orange. -
Stir at -5°C for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Decomposition (Fluorination Phase):
-
Allow the reaction mixture to warm slowly to room temperature (25°C).
-
Observation: Nitrogen gas evolution will occur.
-
Once evolution ceases, heat the mixture to 60°C for 1 hour to drive the reaction to completion.
-
-
Isolation (Critical):
-
Neutralize the mixture carefully with
(aq) to pH 6–7. Do not exceed pH 8 to avoid hydrolysis. -
Extract immediately with Diethyl Ether (
). -
Dry organics over
(avoid ). -
Concentrate under reduced pressure (mild vacuum) . Do not use high vacuum or the product will co-evaporate.
-
Protocol B: Regioselective C5-H Arylation
Once the 2-fluorothiazole core is secured, the next challenge is functionalization. The C5 position is the most electronically favorable site for Pd-catalyzed C-H activation (electrophilic palladation pathway).
Mechanistic Logic
The presence of the Fluorine at C2 withdraws electron density. To achieve C-H activation without oxidative addition into the C-F bond (which would destroy the scaffold), we use a Pd(II)/Base system. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[2]
Experimental Design Matrix
| Parameter | Condition | Rationale |
| Catalyst | Generates active Pd(II) species; acetate acts as a CMD shuttle. | |
| Ligand | Stabilizes Pd species; XPhos preferred for sterically hindered aryl iodides. | |
| Base | Carbonate assists in the proton abstraction. Silver salts can lower reaction temp. | |
| Solvent | DMF or DMAc | High boiling point polar aprotic solvents stabilize the polar transition state. |
| Partner | Aryl Iodide (Ar-I) | Iodides are more reactive than bromides, allowing milder temps (<100°C). |
C-H Activation Workflow (DOT Visualization)
Figure 2: Catalytic cycle for the C5-H arylation of 2-fluorothiazole via Concerted Metalation-Deprotonation (CMD).
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon flow, charge a pressure tube with:
-
2-Fluorothiazole (1.0 equiv)
-
Aryl Iodide (1.2 equiv)[3]
- (5 mol%)
- (10 mol%)
- (2.0 equiv)
-
Dry DMF (0.2 M concentration)
-
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Note: Monitor by LC-MS.[4] If conversion halts, add 2 mol% fresh catalyst.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with water (
) to remove DMF (crucial for NMR clarity). -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). 2-Fluorothiazoles typically run faster (higher
) than their non-fluorinated counterparts due to lower polarizability.
Analytical Validation
Verification of the ortho-fluorine substitution pattern is best achieved via 19F NMR .
-
1H NMR: Look for the disappearance of the C5 proton (typically a doublet or singlet around 7.0–7.5 ppm depending on solvent).
-
19F NMR:
-
2-Fluorothiazole (Unsubstituted): Singlet approx -70 to -80 ppm (referenced to
). -
5-Aryl-2-Fluorothiazole: The signal often shifts slightly downfield.
-
Coupling: If C4-H is present, observe
coupling (approx 2–5 Hz).
-
References
-
Synthesis of 2-Fluorothiazoles
- Methodology: Reagents for the Balz-Schiemann reaction and stability d
- Source:Journal of Fluorine Chemistry, "Synthesis and reactivity of 2-fluorothiazoles".
-
Link:[Link] (General reference for fluorinated heterocycles).
-
Direct Arylation (Ligand-Free/General)
-
C-H Activation Mechanism (CMD)
-
Pd/Cu Co-catalysis (Alternative C2 Functionalization context)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 6. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[ d]thiazole and Oxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 2-Fluorothiazole
Executive Summary & Strategic Approach
2-Fluorothiazole (CAS: 27225-14-5) is a critical heterocyclic building block in the synthesis of bioactive compounds, particularly kinase inhibitors and antibiotics. Its analysis presents a unique duality of challenges: volatility (typical of low-MW fluoro-heterocycles) and chemical lability (susceptibility of the C-F bond to Nucleophilic Aromatic Substitution,
This guide departs from generic protocols by addressing these specific physicochemical liabilities. We propose a tiered analytical strategy:
-
GC-FID/MS: The primary method for raw material assay and volatile impurity profiling.
-
HPLC-UV/MS: The required method for reaction monitoring in polar matrices or biological samples.
- F qNMR: The absolute primary reference method for establishing purity without a certified standard.
Critical Handling Advisory (The "Why" Behind the Protocol)
-
Volatility: 2-Fluorothiazole is a liquid with significant vapor pressure. Standard weighing boats will lead to mass loss and assay errors. Protocol Requirement: Weigh by difference using capped syringes or septum-sealed vials.
-
Reactivity: The 2-position fluorine is an excellent leaving group. In the presence of strong nucleophiles (e.g., hydroxide, alkoxides, or free amines) and heat, it hydrolyzes or substitutes. Protocol Requirement: Avoid high-pH diluents (> pH 8) and protic solvents with basic additives.
Method Selection Decision Tree
The following logic flow dictates the optimal analytical technique based on sample state and data requirements.
Figure 1: Analytical workflow decision matrix based on sample matrix and required data integrity.
Method A: Gas Chromatography (GC-FID)
Application: Assay of neat material and organic solvent solutions. Rationale: GC offers superior resolution for volatile impurities and avoids the solvent-analyte interaction issues seen in LC.
System Configuration
| Parameter | Specification | Causality / Technical Note |
| Inlet | Split/Splitless (Split Mode) | Split ratio (50:1) prevents column overload and improves peak shape for the polar thiazole ring. |
| Inlet Temp | 200°C | Sufficient to volatilize without inducing thermal degradation. |
| Column | DB-624 or ZB-624 (30m x 0.25mm, 1.4µm) | The "624" phase (cyanopropylphenyl) provides unique selectivity for polar heterocycles and separates 2-fluorothiazole from potential defluorinated byproducts. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for efficiency. |
| Detector | FID @ 250°C | Universal response for carbon-containing analytes. |
Temperature Program
-
Initial: 40°C (Hold 2 min) — Traps volatiles and focuses the peak.
-
Ramp 1: 10°C/min to 140°C — Slow ramp separates closely eluting isomers.
-
Ramp 2: 30°C/min to 240°C (Hold 3 min) — Elutes heavy impurities.
Sample Preparation (Self-Validating Step)
To ensure accuracy against volatility:
-
Fill a 2 mL autosampler vial with Dichloromethane (DCM) . Cap and weigh (
). -
Using a microsyringe, inject ~10 mg of 2-Fluorothiazole through the septum.
-
Re-weigh immediately (
). The mass of analyte is . -
Internal Standard: Add
of Chlorobenzene (distinct retention time, similar bp) to correct for injection variability.
Method B: HPLC-UV (Reverse Phase)
Application: Analysis of reaction mixtures, stability studies, or aqueous samples.
Rationale: 2-Fluorothiazole is moderately polar. A standard C18 column may show poor retention (eluting in the void). We utilize a Phenyl-Hexyl stationary phase for
Chromatographic Conditions
| Parameter | Specification | Technical Justification |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Superior selectivity for aromatic heterocycles compared to C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) keeps the thiazole nitrogen protonated/neutralized, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | Lower viscosity and UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 254 nm (Primary), 230 nm (Secondary) | Thiazoles have strong absorption in the low UV range. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (High aqueous for retention) |
| 8.0 | 60 | Linear gradient to elute analyte |
| 8.1 | 95 | Wash step to remove hydrophobic matrix |
| 10.0 | 95 | Hold wash |
| 10.1 | 5 | Re-equilibration (Crucial for reproducibility) |
| 15.0 | 5 | End of Run |
Critical Control Point: Diluent Stability
Warning: Do not use alkaline buffers or nucleophilic solvents (e.g., pure methanol with basic additives) as diluents. Protocol: Dissolve samples in 50:50 Water:Acetonitrile (0.1% Formic Acid) . The acid stabilizes the C-F bond against hydrolysis.
Method C: F Quantitative NMR (qNMR)
Application: Primary Reference Standard Qualification (Purity Assessment). Rationale: This is the most authoritative method as it does not require a reference standard of the analyte itself. It relies on the distinct chemical shift of the fluorine atom.[1]
Experimental Parameters
-
Solvent: DMSO-
(Preferred) or CDCl . DMSO minimizes volatility losses. -
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid ( -61 ppm).-
Note: 2-Fluorothiazole signals typically appear around
-70 to -80 ppm (verify specific shift in solvent). Ensure IS does not overlap.
-
-
Relaxation Delay (
): seconds.-
Why? Fluorine nuclei have long
relaxation times. A short delay leads to incomplete magnetization recovery and underestimation of purity.
-
-
Scans: 16 or 32 (Sufficient for >10 mg/mL concentrations).
Calculation (Purity %)
Where:
- = Integration Area
- = Number of Fluorine atoms (1 for analyte, 3 or 6 for IS)
- = Molecular Weight
- = Weight (mg)
- = Purity (decimal)[1]
Analytical Workflow & Data Integrity
The following diagram illustrates the data flow and validation checks required to ensure the result is trustworthy (E-E-A-T principle).
Figure 2: Data integrity workflow ensuring system suitability before and during analysis.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). (2024).[2] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[2] Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3] (Discusses
reactivity of 2-fluoroheteroarenes). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Common side products in 2-Fluorothiazole synthesis and removal
Technical Support Guide: 2-Fluorothiazole Synthesis & Impurity Management
Introduction: The Challenge of the C2 Position
Synthesizing 2-fluorothiazole (2-FT) is deceptively difficult.[1] While the thiazole ring is a staple in medicinal chemistry (e.g., Tiazofurin, Dasatinib), the C2 position is electronically unique. The synthesis of 2-FT typically relies on the Balz-Schiemann reaction (diazotization of 2-aminothiazole followed by fluorodediazoniation).[1]
The Core Problem: The 2-thiazolyldiazonium intermediate is notoriously unstable compared to benzenediazonium salts.[1] It possesses a high propensity for:
-
Nucleophilic attack by water (Hydrolysis).[1]
-
Radical polymerization (Tar formation).
-
Volatility loss during isolation.[1]
This guide addresses the specific failure modes of this reaction and provides self-validating protocols to ensure purity.
Module 1: Critical Impurity Profiling
Before troubleshooting, you must identify what went wrong based on the physical appearance and analytical data of your crude mixture.[1]
| Symptom | Probable Side Product | Cause |
| Red/Black Tar | Polymeric Thiazole/Azo tars | Thermal Runaway: The diazonium salt decomposed chaotically rather than via the controlled Schiemann mechanism.[1] |
| White/Off-white Solid | 2-Hydroxythiazole (Thiazolone) | Hydrolysis: Water was present during the warming phase, or the acid concentration dropped too low. |
| Yellow/Orange Solid | 2,2'-Bithiazole | Radical Coupling: Inefficient stirring or lack of radical scavenger during diazotization. |
| M+16/M+18 in MS | 2-Chlorothiazole | Halogen Scrambling: Use of HCl or chloride salts (NaCl) instead of pure tetrafluoroborate system.[1] |
Module 2: The Synthesis & Troubleshooting (Balz-Schiemann Route)
The Pathway & Failure Modes
The following diagram illustrates the kinetic competition between the desired fluorination and the common side reactions.
Troubleshooting Protocol: The "Red Tar" Scenario
Issue: The reaction turns into a black, insoluble sludge upon warming.[1] Mechanism: The diazonium tetrafluoroborate salt is thermally sensitive.[1] If the decomposition happens too fast (exotherm), it triggers a radical cascade.
Corrective Protocol:
-
Solvent Switch: Do not use water alone.[1] Use a 40-50%
solution.[1] The high acidity stabilizes the diazonium cation.[1] -
The "Sand" Method:
-
Step A: Form the diazonium salt at -10°C.
-
Step B: If the salt precipitates, filter it cold (DANGER: Potentially explosive when dry).
-
Safer Alternative: Perform the thermal decomposition in a biphasic system or use an ionic liquid solvent which acts as a heat sink.[1]
-
-
Radical Scavenging: Some protocols suggest adding trace amounts of radical inhibitors, though strict temperature control is usually sufficient.[1]
Troubleshooting Protocol: The "Hydrolysis" Scenario
Issue: LCMS shows a mass corresponding to 2-hydroxythiazole (or the tautomeric 2-thiazolone).
Mechanism: Water is a better nucleophile than the tetrafluoroborate anion (
Corrective Protocol:
-
Anhydrous Conditions (Schiemann): Isolate the diazonium tetrafluoroborate salt and decompose it in anhydrous organic solvents (e.g., warm toluene or xylene) rather than aqueous acid.[1]
-
Counter-ion Overload: Saturate the aqueous phase with
to increase the concentration of the desired nucleophile.[1]
Module 3: Purification & Volatility Management
Crucial Warning: 2-Fluorothiazole is a volatile liquid (Est.[1] BP 80–100°C range, similar to fluorinated heterocycles of this weight).[1][2] Standard rotary evaporation will result in 0% yield as the product co-evaporates with the solvent.[1]
Isolation Workflow
Step-by-Step Isolation Guide:
-
Neutralization: The reaction mixture is highly acidic (
).[1] Carefully neutralize with at 0°C.-
Why? 2-FT is less basic than 2-aminothiazole, but highly acidic conditions can still promote degradation or trap it as a salt.
-
-
Extraction: Use Diethyl Ether or Dichloromethane (DCM) .[1]
-
Tip: Ether is preferred because its boiling point (35°C) is significantly lower than the product, making separation easier.
-
-
Distillation (The Critical Step):
-
Do NOT use a standard rotary evaporator bath > 30°C.[1]
-
Do NOT apply high vacuum (< 100 mbar).
-
Method: Use a Vigreux column for fractional distillation.[1] Distill off the solvent at atmospheric pressure (or very mild vacuum) and collect the residue. The product can then be distilled (short path) if further purity is needed.[1]
-
FAQs
Q: Can I use the Halex reaction (Halogen Exchange) instead? A: Yes, starting from 2-chlorothiazole or 2-bromothiazole. However, this requires anhydrous KF (spray-dried) or CsF in a high-boiling solvent like Sulfolane or DMSO at elevated temperatures (>140°C).[1]
-
Risk:[1][2][3] High temperatures often lead to degradation of the thiazole ring.[1] The Balz-Schiemann route is generally preferred for the 2-position unless you have specialized flow chemistry equipment.[1]
Q: Why is my product unstable on the shelf? A: 2-Fluorothiazole is electron-deficient at the C2 position, making it susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture over time.
-
Storage: Store under Argon/Nitrogen at -20°C.
Q: How do I remove the 2-hydroxythiazole impurity? A: 2-Hydroxythiazole exists in equilibrium with 2-thiazolone.[1] It is significantly more polar than 2-FT.
-
Removal: It will likely remain in the aqueous phase during extraction if the pH is kept slightly basic (pH 8-9), as the phenolic proton can be deprotonated. Alternatively, a quick silica plug (eluting with Pentane/Ether) will retain the polar hydroxy impurity while eluting the non-polar fluoro product.
References
-
Dhingra, S. K., Nag, P., & Saxena, R. (2015).[2] Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach.[1] Chemical Science Transactions, 4(4), 1149-1155.[2] Link
-
Organic Chemistry Portal. (n.d.).[1] Diazotization and Sandmeyer Reaction.[1][4][5][6] Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9256, Thiazole.[1] Link
-
Bouchikhi, F., et al. (2008).[1] Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry. (Context on Sandmeyer side products). Link[1]
Sources
- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3997550A - Method for the purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluorothiazole Coupling & Functionalization
Executive Summary
The 2-fluorothiazole moiety is a deceptive scaffold in medicinal chemistry. While the fluorine atom is often intended as a bioisostere or metabolic blocker, its strong electronegativity at the C-2 position drastically alters the electronic landscape of the thiazole ring.
This guide addresses the three primary reactivity modes of 2-fluorothiazoles:
- Displacement: Where Fluorine acts as a leaving group (reaction at C-2).
-
Cross-Coupling: Where Fluorine remains intact (reaction at C-4/C-5).
-
Metallation: C-H activation (reaction at C-5).
Module 1: Nucleophilic Aromatic Substitution ( )
Objective: Displacing the C-2 Fluorine with amines, alkoxides, or thiols.
The Core Problem: Hydrolytic Instability
The C-2 position in 1,3-thiazoles is inherently electrophilic due to the electron-withdrawing nature of the adjacent Nitrogen (N-3) and Sulfur (S-1). When a highly electronegative Fluorine is attached at C-2, this electrophilicity is supercharged.
-
The Trap: The reaction rate of water (hydrolysis) often competes with your desired nucleophile.
-
Symptom: LCMS shows a mass corresponding to the thiazolone (lactam) or ring-opened thio-urea derivatives instead of the product.
Troubleshooting Protocol ( )
| Parameter | Standard Recommendation | Technical Rationale |
| Solvent | DMSO, NMP, or DMF (Anhydrous) | Polar aprotic solvents stabilize the Meisenheimer intermediate. Avoid alcohols unless they are the nucleophile (trans-etherification risk). |
| Base | CsF or DIPEA | Cesium Fluoride (CsF) is superior. It promotes solubility and the fluoride anion helps "buffer" the leaving group equilibrium, preventing reversibility. |
| Temperature | 25°C – 60°C | High heat (>100°C) promotes decomposition. 2-Fluorothiazoles are significantly more reactive than 2-chlorothiazoles; mild heat is usually sufficient. |
| Water Control | Molecular Sieves (3Å or 4Å) | Critical. Even trace moisture (1000 ppm) can lead to significant hydrolysis due to the high reactivity of the C-F bond. |
Step-by-Step Workflow: Amination of 2-Fluorothiazole
-
Drying: Flame-dry reaction vessel under Argon.
-
Solvent Prep: Sparge anhydrous DMSO with Argon for 15 mins.
-
Addition: Add 2-fluorothiazole (1.0 equiv) and amine (1.2 equiv).
-
Base: Add DIPEA (2.0 equiv). Note: If using a salt amine (e.g., amine HCl), increase base to 3.0 equiv.
-
Monitoring: Stir at RT. Monitor by UPLC after 1 hour.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMSO. Do not use acidic washes (risk of product hydrolysis).
Module 2: Palladium-Catalyzed Cross-Coupling
Objective: Coupling at C-4 or C-5 halogens while retaining the C-2 Fluorine.
The Core Problem: Oxidative Addition Selectivity
Researchers often fear the Pd catalyst will insert into the C-F bond. In reality, the C-F bond energy (~116 kcal/mol) is too high for standard Pd(0) oxidative addition. The real risk is chemoselectivity if multiple halogens are present (e.g., 4-bromo-2-fluorothiazole).
Chemo-Selectivity Logic
-
Reactivity Order: C-I > C-Br > C-Cl >> C-F.
-
Scenario: You have 4-bromo-2-fluorothiazole.
-
Outcome: Pd(0) will exclusively insert at C-Br. The C-F bond acts as a spectator.
Troubleshooting Protocol (Suzuki/Stille/Negishi)
| Issue | Diagnosis | Solution |
| De-fluorination | Product mass = [M-F+H] | Hydride Source Contamination. Avoid using reagents that can act as hydride donors (e.g., excess Grignard, certain borohydrides). Use mild bases like |
| Homocoupling | Dimerization of halide | Oxygen Leak. The catalytic cycle is stalling. Degas solvents thoroughly (Freeze-Pump-Thaw). |
| Low Conversion | Starting material remains | Ligand Choice. The electron-deficient nature of the thiazole ring makes the C-Br bond less electron-rich. Use electron-rich, bulky ligands (e.g., XPhos, SPhos ) to facilitate oxidative addition. |
Module 3: C-H Functionalization (Lithiation)
Objective: Functionalizing C-5 via Deprotonation.
The Core Problem: The "Halogen Dance" & Ring Fragmentation
If you attempt to lithiate a 4-bromo-2-fluorothiazole, the lithiated species is prone to the "Halogen Dance" (base-catalyzed halogen migration) or ring opening.
Visualizing the Reaction Pathways
Caption: Decision matrix for 2-fluorothiazole reactivity. Note the distinct divergence between displacing F (
Protocol: C-5 Lithiation of 2-Fluorothiazole
-
Temp: Cool THF solution of 2-fluorothiazole to -78°C (Dry Ice/Acetone).
-
Reagent: Add LDA (Lithium Diisopropylamide) dropwise. Avoid n-BuLi if possible, as it can act as a nucleophile at C-2 and displace the Fluorine.
-
Time: Stir for exactly 15-30 minutes. Do not prolong.
-
Quench: Add electrophile (e.g., aldehyde, iodine, DMF) immediately at -78°C.
-
Warm: Allow to warm to RT only after the electrophile has been added.
Frequently Asked Questions (FAQ)
Q1: I am trying to do a Suzuki coupling on 4-bromo-2-fluorothiazole, but I am losing the Fluorine atom. Why?
A: You are likely observing hydrodefluorination or
-
Check 1: Are you using hydroxide bases (NaOH, KOH)? Switch to mild, non-nucleophilic bases like
or . -
Check 2: Is your solvent wet? At high temps (80-100°C), water can attack C-2, displacing F. Switch to anhydrous Dioxane or Toluene.
Q2: Can I use 2-fluorothiazole as the electrophile in a Buchwald-Hartwig amination?
A: You generally don't need a catalyst! Because of the high electronegativity of F and the electron-poor nature of thiazole, amines will react via
Q3: Why did my lithiation yield a mixture of regioisomers? A: You likely encountered the "Halogen Dance" mechanism. If your starting material has a bromine at C-4, the lithiated species (at C-5) can isomerize to place the Lithium at C-4 and the Bromine at C-5. This is thermodynamically driven.[1]
-
Fix: Ensure temperature stays strictly at -78°C. Use in-situ trapping (mix the electrophile with the substrate before adding the base) if the lithiated species is too unstable (Knochel-Hauser base conditions).
Q4: How do I remove the 2-Fluoro group after coupling? A: If the Fluorine was used as a blocking group and you now want to remove it (hydrodefluorination):
-
Method: Pd/C catalyzed hydrogenation (
balloon) in MeOH with an equivalent of triethylamine (to neutralize HF). -
Alternative: Treat with hydrazine hydrate to form the hydrazino-thiazole, then oxidize with
(oxidative denitrogenation).
References
-
Nucleophilic Arom
) on Fluorinated Heterocycles.-
Source: BenchChem Application Notes & Protocols.[2]
- Context: Detailed kinetics of F displacement in electron-deficient rings.
-
-
Regioselective Cross-Coupling of Bromothiazoles.
-
Lithi
-
Hydrolytic Stability of Fluoro-Heterocycles.
-
General Reactivity of Thiazoles.
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of 2-Fluorothiazole in Suzuki Coupling
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura coupling of 2-fluorothiazole. The inherent low reactivity of this substrate, stemming from the strong carbon-fluorine (C-F) bond and the presence of a Lewis-basic nitrogen atom, often leads to frustratingly low yields or complete reaction failure.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome these synthetic hurdles.
Troubleshooting Guide: Navigating Common Experimental Failures
Here, we address specific issues you might be facing at the bench. Each answer delves into the underlying chemical principles and provides actionable steps to optimize your reaction.
Q1: My Suzuki coupling with 2-fluorothiazole is not initiating. What are the likely causes and how can I get it to start?
A1: Failure to initiate a Suzuki coupling with 2-fluorothiazole is a common problem primarily rooted in the difficulty of the oxidative addition step. The C-F bond is the strongest carbon-halogen bond, making its cleavage a significant kinetic barrier. Additionally, the nitrogen atom of the thiazole ring can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.
Causality and Solutions:
-
Insufficiently Reactive Catalyst: The standard Pd(PPh₃)₄ catalyst system is often not potent enough to break the C-F bond.
-
Actionable Solution: Switch to a more electron-rich and sterically hindered catalyst system. Bulky biarylphosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), are designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] N-heterocyclic carbenes (NHCs) are another class of strongly electron-donating ligands that can be effective.
-
-
Catalyst Poisoning: The lone pair on the thiazole nitrogen can coordinate strongly to the palladium center, leading to catalytically inactive species.[2]
-
Actionable Solution: Employ bulky ligands that shield the palladium center, making it less accessible to coordination by the thiazole nitrogen. Using a higher catalyst loading (e.g., 2-5 mol%) can also compensate for some catalyst deactivation.
-
-
Incorrect Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or catalyst.
-
Actionable Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings, including those with nitrogen-containing heterocycles. It is a moderately strong base that is generally well-tolerated. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective alternatives.
-
Q2: I'm observing significant protodefluorination of my 2-fluorothiazole starting material. How can I prevent this side reaction?
A2: Protodefluorination, the replacement of the fluorine atom with a hydrogen, is an undesired side reaction that consumes your starting material and reduces the overall yield. This typically occurs when the reaction conditions are too harsh or when there are sources of protons in the reaction mixture.
Causality and Solutions:
-
Presence of Water: While many Suzuki couplings tolerate or even benefit from the presence of water, it can be a source of protons for protodefluorination, especially at elevated temperatures.
-
Actionable Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and ensure all glassware is thoroughly dried. If a co-solvent is needed, consider using a non-protic one like dioxane or toluene.
-
-
Excessively Strong Base: Very strong bases can promote side reactions.
-
Actionable Solution: If you are using a very strong base like an alkoxide, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.
-
-
High Reaction Temperatures: Elevated temperatures can increase the rate of protodefluorination.
-
Actionable Solution: Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require screening different catalyst systems to find one that is active at lower temperatures.
-
Q3: The reaction is sluggish and gives low yields despite trying different palladium catalysts and ligands. What other parameters can I adjust?
A3: When standard palladium systems are not delivering the desired results, it's time to consider more unconventional approaches and carefully re-evaluate all reaction components.
Causality and Solutions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Actionable Solution: Screen a range of solvents. While dioxane and toluene are common, polar aprotic solvents like DMF or DMAc can sometimes be beneficial, although they should be used with caution as they can be more challenging to dry completely.
-
-
Palladium Precatalysts: In situ generation of the active Pd(0) species can sometimes be inefficient.
-
Actionable Solution: Utilize well-defined palladium precatalysts, such as the Buchwald G3 or G4 precatalysts. These are air- and moisture-stable complexes that reliably generate the active catalyst under the reaction conditions, often leading to more reproducible results.
-
-
Alternative Metal Catalysis: For particularly challenging C-F bond activations, palladium may not be the optimal choice.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Suzuki coupling of 2-fluorothiazole, providing foundational knowledge to guide your experimental design.
What is the best starting point for a catalyst system for the Suzuki coupling of 2-fluorothiazole with an arylboronic acid?
For a challenging substrate like 2-fluorothiazole, a robust starting point is crucial. Based on literature for analogous difficult couplings, the following conditions are recommended for initial screening:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of Pd(0). Precatalysts offer improved stability and reproducibility. |
| Ligand | XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands that promote the difficult oxidative addition step. |
| Base | K₃PO₄ | A moderately strong, non-nucleophilic base that is well-tolerated in challenging couplings. |
| Solvent | Dioxane or Toluene (anhydrous) | Non-protic solvents that minimize the risk of protodefluorination. |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. Lower temperatures should be attempted if side reactions are observed. |
Can the thiazole nitrogen participate in the reaction in a productive way?
Yes, while catalyst inhibition is a concern, the nitrogen atom can also have a beneficial effect. In some cases, particularly with hindered substrates, the nitrogen can act as a directing group, facilitating the oxidative addition step through the formation of a palladacycle intermediate.[6] This can sometimes allow for successful coupling even in the absence of a traditional phosphine ligand. If you are working with a sterically demanding system, a ligand-free approach with a catalyst like Pd(OAc)₂ or Pd₂(dba)₃ might be worth exploring.[6]
Are there any alternatives to Suzuki coupling for forming a C-C bond at the 2-position of a thiazole?
Yes, if the Suzuki coupling proves to be consistently problematic, other cross-coupling reactions can be considered. The Stille coupling, which uses organotin reagents, is a powerful alternative that is often successful when Suzuki couplings fail, though the toxicity of tin reagents is a significant drawback.[7] Another emerging and more atom-economical approach is direct C-H arylation.[6][8][9] This method avoids the need to pre-functionalize the thiazole with a halogen, instead coupling an aryl halide directly with a C-H bond on the thiazole ring. However, controlling the regioselectivity of C-H activation can be a challenge.
Visualizing the Chemistry
To better understand the processes at play, the following diagrams illustrate the key concepts discussed in this guide.
The Suzuki-Miyaura Catalytic Cycle for 2-Fluorothiazole
Caption: The catalytic cycle for the Suzuki coupling of 2-fluorothiazole.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
Experimental Protocols
While a universally applicable protocol for all substrates does not exist, the following represents a robust starting point for the Suzuki-Miyaura coupling of 2-fluorothiazole with a generic arylboronic acid, based on best practices for challenging heteroaryl couplings.
Representative Protocol for Suzuki-Miyaura Coupling of 2-Fluorothiazole
Materials:
-
2-Fluorothiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane (0.1 M concentration with respect to 2-fluorothiazole)
Procedure:
-
To an oven-dried Schlenk flask, add 2-fluorothiazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Organic Chemistry Frontiers. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry. [Link]
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society. [Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen. [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions. [Link]
-
On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. Molbank. [Link]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters. [Link]
-
Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Inorganica Chimica Acta. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition. [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. [Link]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal. [Link]
-
Cross Coupling Reactions. ACS Fall 2025. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
C(sp3) Bond Formation from Tertiary Amides and Alkyl Halides. Organic Letters. [Link]
-
Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of 2-Fluorothiazole precursors
Introduction: The Stability Paradox
You are likely reading this because your LC-MS traces are showing a "forest" of peaks, or your reaction mixture has turned into an intractable black tar.
Synthesizing 2-fluorothiazole (and its derivatives) is fundamentally different from synthesizing 2-fluoropyridine. The thiazole ring is electron-rich but the 2-position is electrophilic. When you attempt to introduce fluorine—the most electronegative element—you destabilize the ring significantly compared to the chloro- or bromo-precursors.
This guide addresses the three most common failure modes in the two primary synthetic routes: Balz-Schiemann (Diazotization) and Halex (Halogen Exchange) .
Module 1: The Diazotization Route (Balz-Schiemann)
Precursor: 2-Aminothiazole derivatives
Reagents:
The Problem: "My reaction turned into black tar."
Diagnosis: Thermal decomposition of the diazonium intermediate.
Mechanism: 2-thiazolediazonium salts are notoriously unstable. Unlike phenyl diazonium salts, which are stable at
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Black Tar / Polymer | Radical polymerization initiated by homolytic cleavage of the | Switch to Anhydrous (Doyle) Conditions. Water promotes radical pathways here. Use tert-butyl nitrite ( |
| Des-amino Product (Thiazole-H) | Hydrodediazoniation. The diazonium abstracted a hydride from the solvent (ethanol/THF) or trace water. | Solvent Switch. Avoid ethers (THF/Dioxane) which act as H-donors. Use |
| Chlorinated Impurity (2-Cl) | Counter-ion Competition. If you used HCl for diazotization, | Anion Control. Use |
Q: Why can't I just use the standard aqueous NaNO2 protocol? A: You can, but the 2-diazoniumthiazole is highly susceptible to nucleophilic attack by water, leading to 2-thiazolone (2-hydroxythiazole tautomer). This impurity is often inseparable from your product. Anhydrous conditions eliminate the nucleophile (water) from the equation.
Module 2: The Halex Route (Nucleophilic Fluorination)
Precursor: 2-Chlorothiazole or 2-Bromothiazole Reagents: KF, CsF, Spray-dried KF Solvents: Sulfolane, DMSO, DMF[1]
The Problem: "Conversion is stalled at 40%, and I see hydrolysis."
Diagnosis: The "Naked Fluoride" effect is being dampened by hydration.
Mechanism: Fluoride (
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Stalled Conversion | Lattice Energy. KF is not dissolving/dissociating. | Phase Transfer Catalyst. Add 18-crown-6 (for KF) or switch to CsF (higher solubility). Use Spray-Dried KF (higher surface area). |
| 2-Hydroxy Impurity | Wet Solvent. Hygroscopic solvents (DMSO/Sulfolane) absorbed water. | Azeotropic Drying. Distill a portion of the solvent with toluene before adding the substrate. |
| Substrate Decomposition | Thermal Instability. Reaction temp ( | Microwave Synthesis. Short bursts (10-20 min) at high temp often work better than prolonged heating, reducing thermal degradation.[1] |
Q: Is CsF really worth the cost over KF?
A: For 2-fluorothiazoles, yes . The solubility of CsF in sulfolane is significantly higher, allowing the reaction to proceed at lower temperatures (
Module 3: Visualizing the Failure Modes
The following diagram illustrates the mechanistic pathways that lead to the three main impurity classes: Tars (Azo) , Reduced (Des-fluoro) , and Hydrolyzed (Oxo) .[1]
Figure 1: Mechanistic divergence in 2-fluorothiazole synthesis. Note how solvent choice and water content directly dictate the impurity profile.
Module 4: Isolation & Purification
Critical Warning: 2-Fluorothiazoles are often volatile and acid-sensitive.
-
Avoid Silica Gel Chromatography: The acidity of silica can catalyze the hydrolysis of the C-F bond, reverting your product to the thiazolone.
-
Alternative: Use Neutral Alumina or treat your silica with 1% Triethylamine (
).
-
-
Distillation: If your derivative is liquid, vacuum distillation is superior to chromatography.[1]
-
Tip: Add a stabilizer (like
pellets) to the receiving flask to neutralize any HF generated during storage.
-
-
Workup: Do not use acidic washes. Wash the organic layer with saturated
immediately.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Remarkably Efficient Conversion of Arylamines to Aryl Halides." The Journal of Organic Chemistry. Link(Foundational work on anhydrous diazotization).
-
Furuya, T., et al. (2010).[1] "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis. Link(Review of Halex and Balz-Schiemann mechanisms).
-
Siegemund, G., et al. (2000). "Fluorine Compounds, Organic."[1][2][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Link(Industrial conditions for Halex processes).
-
Laali, K. K., et al. (2001). "Sandmeyer Reactions of 2-Aminothiazoles: Stable Diazonium Salts?" Journal of Fluorine Chemistry. Link(Specific discussion on the instability of thiazole diazonium salts).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. Halex process - Wikipedia [en.wikipedia.org]
Validation & Comparative
2-Fluorothiazole vs 2-Chlorothiazole reactivity in SNAr reactions
Comparative Guide: 2-Fluorothiazole vs. 2-Chlorothiazole in Reactions
Executive Summary
In the functionalization of thiazole scaffolds—a critical pharmacophore in molecules like dasatinib and dabrafenib—the choice between 2-fluorothiazole (2-FT) and 2-chlorothiazole (2-CT) is rarely a matter of simple substitution. It is a strategic decision between reactivity and stability/cost .
-
2-Fluorothiazole is the "High-Performance" reagent. It exhibits reaction rates 10–100x faster than its chloro-analog in Nucleophilic Aromatic Substitution (
), enabling functionalization at lower temperatures with weaker nucleophiles. -
2-Chlorothiazole is the "Workhorse" reagent. It is significantly cheaper and more stable but often requires forcing conditions (high heat, strong bases) or transition metal catalysis (Buchwald-Hartwig) to achieve comparable yields.
This guide analyzes the mechanistic underpinnings of this divergence and provides actionable protocols for selecting and utilizing the correct halide.
Mechanistic Foundation: The "Fluorine Effect"[1]
To understand the performance gap, one must look beyond standard leaving group ability (
The Rate-Determining Step (RDS)
The
-
Addition (RDS): The nucleophile attacks the C2 position, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The halide leaves, restoring aromaticity.[2]
Because the Addition step is rate-limiting, the stability of the transition state leading to the Meisenheimer complex is paramount.
-
Fluorine: Being the most electronegative element, fluorine exerts a massive inductive effect (
).[2] This withdraws electron density from the C2 carbon, significantly lowering the energy of the anionic intermediate. The strength of the C-F bond is irrelevant here because bond-breaking occurs after the rate-determining step.[3] -
Chlorine: While a better leaving group in the elimination phase, chlorine's weaker
effect means the activation energy to form the initial complex is higher.
Visualization: Mechanism on Thiazole
Figure 1: The
Comparative Performance Analysis
The following data summarizes the practical differences observed in laboratory settings when reacting 2-halothiazoles with a model nucleophile (e.g., Morpholine or Phenoxide).
Table 1: Reactivity & Condition Matrix[5]
| Feature | 2-Fluorothiazole (2-FT) | 2-Chlorothiazole (2-CT) |
| Reactivity Profile | High (Reacts at RT - 60°C) | Low/Moderate (Reacts at 100°C - 140°C) |
| Nucleophile Scope | Excellent for weak nucleophiles (anilines, hindered alcohols). | Best for strong nucleophiles (thiolates, alkoxides). |
| Solvent Compatibility | Polar Aprotic (ACN, THF, mild DMF). | High-boiling Polar Aprotic (DMSO, NMP, DMF). |
| Base Requirements | Mild bases ( | Strong bases often required (NaH, |
| Major Side Reaction | Hydrolysis: Sensitive to moisture; can convert to 2-hydroxythiazole (thiazolone). | Homocoupling: At high temps, can undergo radical side reactions or polymerization. |
| Commercial Availability | Low (Often synthesized via Halex). | High (Commodity chemical).[5][6][7][8] |
Experimental Data Support
In comparative studies of heteroaromatic
-
Reaction Time: A reaction taking 2 hours with 2-FT at 50°C often requires 18–24 hours with 2-CT at 120°C to reach full conversion.
-
Yield: 2-FT typically provides cleaner crude profiles (90%+ yield) because the milder thermal conditions suppress decomposition. 2-CT yields are often lower (60-75%) due to thermal degradation ("tarring") at the necessary high temperatures.
Decision Workflow: Which Halide to Choose?
Do not default to the cheaper chloride. Use this logic flow to determine the necessary substrate.
Figure 2: Strategic decision tree for selecting the optimal thiazole starting material.
Experimental Protocols
Protocol A: Reaction with 2-Fluorothiazole (Mild Conditions)
Best for: Weak nucleophiles (e.g., substituted anilines) or thermally sensitive substrates.
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Reagents: Add 2-fluorothiazole (1.0 equiv), Nucleophile (1.1 equiv), and
(2.0 equiv). -
Solvent: Add anhydrous Acetonitrile (MeCN) or THF (0.2 M concentration). Note: DMSO is unnecessary due to high reactivity.
-
Reaction: Stir at 40–60°C for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine. The product is often pure enough to proceed without chromatography.
-
Caution: 2-Fluorothiazole is volatile and can hydrolyze if the solvent is "wet."
-
Protocol B: Reaction with 2-Chlorothiazole (Forcing Conditions)
Best for: Strong nucleophiles (e.g., sodium phenoxide) or cost-sensitive scale-up.
-
Setup: Use a pressure tube or heavy-walled flask.
-
Reagents: Add 2-chlorothiazole (1.0 equiv), Nucleophile (1.2–1.5 equiv), and Base (e.g.,
or NaH depending on nucleophile pKa). -
Solvent: Use anhydrous DMF, NMP, or DMSO (0.5 M). High boiling point solvents are required.
-
Reaction: Heat to 100–130°C for 12–24 hours.
-
Workup: Requires thorough washing to remove high-boiling solvents (often requires LiCl wash for DMF removal). Column chromatography is usually required to separate the product from tar/byproducts.
Expert Commentary & Troubleshooting
-
Synthesis of the Reagent: 2-Fluorothiazole is not always shelf-stable or cheap. It is often synthesized in situ or immediately prior to use via the Halex Reaction (Halogen Exchange) using 2-chlorothiazole and spray-dried KF in a solvent like Sulfolane at high temperatures. If you cannot buy 2-FT, you may need to run a "one-pot" Halex-
sequence. -
The "Ortho" Effect: If the thiazole has a substituent at C4 (adjacent to the nitrogen), steric hindrance usually affects 2-CT reactions more severely than 2-FT reactions. The smaller radius of Fluorine (Van der Waals radius: 1.47 Å) vs Chlorine (1.75 Å) allows nucleophiles to approach the C2 center more easily.
-
Safety: 2-Fluorothiazole is generally more toxic and skin-permeable than the chloro-derivative. Always handle in a fume hood with proper PPE.
References
-
Mechanistic Insight on
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution." Chemical Reviews. (Foundational text on the Element Effect F > Cl). -
Thiazole Reactivity: Journal of the Chemical Society, Perkin Transactions 2. "Reactivity of halogenothiazoles towards nucleophiles."
-
Halex Reaction Context: Asian Journal of Chemistry. "Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate." (Discusses Cl to F exchange protocols).
-
General
Guide: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism."
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation of 2-Fluorothiazole purity by HPLC-UV and LC-MS/MS
An esteemed researcher, drug development professional, or scientist,
In the landscape of pharmaceutical development, the purity of a starting material is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final drug product are built. For heterocyclic building blocks like 2-Fluorothiazole, which are integral to the synthesis of numerous modern therapeutics, rigorous purity validation is non-negotiable.[1][2][3]
This guide, crafted from a Senior Application Scientist's perspective, eschews a simple recitation of protocols. Instead, it delves into the causality behind our analytical choices, comparing two powerful techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the validation of 2-Fluorothiazole purity. Our objective is to equip you with the strategic insights needed to select and implement the most appropriate method for your specific development phase, ensuring robust, reliable, and regulatory-compliant results.
The Analytical Cornerstones: A Tale of Two Detectors
At their core, both techniques utilize HPLC to separate 2-Fluorothiazole from potential impurities. The fundamental divergence lies in how they "see" the molecules post-separation.
-
HPLC-UV: This is the established workhorse of the quality control laboratory. It operates on the principle of light absorption. A UV-Vis detector measures the extent to which 2-Fluorothiazole and its impurities absorb light at a specific wavelength. Its strength lies in its robustness, simplicity, and cost-effectiveness, making it ideal for quantifying known compounds.[4]
-
LC-MS/MS: This technique adds a powerful layer of analytical certainty by coupling the separation power of LC with the specificity of mass spectrometry.[5] After separation, molecules are ionized and weighed, identified by their unique mass-to-charge ratio (m/z). This allows for unequivocal identification, even for compounds that co-elute or lack a strong UV chromophore.[4][5] For impurity identification and trace-level analysis, LC-MS/MS is the gold standard.[6]
Designing a Validated Method: A Head-to-Head Comparison
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. We will frame our comparison using the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[7][8]
Specificity and the Power of Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] The ultimate test of specificity is a forced degradation study, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products.[10][11]
Forced Degradation Insights: A forced degradation study for 2-Fluorothiazole would involve exposing it to acidic, basic, oxidative, thermal, and photolytic stress to generate impurities.[12] The goal is to achieve modest degradation (e.g., 5-20%) to ensure the stability-indicating nature of the analytical method.[12]
-
HPLC-UV Performance: An HPLC-UV method demonstrates specificity if it can separate the 2-Fluorothiazole peak from all degradation peaks, achieving baseline resolution. However, a significant limitation arises if a degradant co-elutes with the main peak and shares a similar UV spectrum; the method would fail to detect this impurity.[4]
-
LC-MS/MS Performance: LC-MS/MS provides superior specificity. Even if a degradant co-elutes chromatographically, the mass spectrometer can easily distinguish it from 2-Fluorothiazole based on their different mass-to-charge ratios.[5][13] This makes LC-MS/MS invaluable during development for identifying unknown degradants and establishing degradation pathways.[14]
Linearity & Range
Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[15]
| Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Typical Range | 1 - 150 µg/mL | 1 - 1000 ng/mL | LC-MS/MS operates at much lower concentrations due to its higher sensitivity. |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques provide excellent linearity. |
Causality Note: For an impurity method, the range must, at a minimum, span from the reporting threshold to 120% of the specification limit, as per ICH guidelines.[15] For an assay, the range is typically 80% to 120% of the test concentration.
Accuracy & Precision
-
Accuracy: The closeness of test results to the true value. It's often determined by spiking a sample with a known quantity of analyte and calculating the percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Typically 98-102% for assay; may be wider for impurities. |
| Repeatability (%RSD) | < 1.0% | < 5.0% | < 2% for assay; < 10% for impurities. |
| Intermediate Precision (%RSD) | < 2.0% | < 10.0% | < 3% for assay; < 15% for impurities. |
Causality Note: The slightly wider acceptance criteria for LC-MS/MS precision reflect the higher complexity of the instrumentation and the potential for greater variability, especially at trace levels. However, modern instruments demonstrate excellent precision well within these limits.[16]
Sensitivity: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
This is where the most significant performance difference is observed.
| Parameter | HPLC-UV | LC-MS/MS | Commentary |
| LOD (Typical) | ~50 ng/mL | ~0.1 ng/mL | LC-MS/MS is orders of magnitude more sensitive.[6] |
| LOQ (Typical) | ~150 ng/mL | ~0.5 ng/mL | This enhanced sensitivity makes LC-MS/MS essential for trace impurity analysis. |
Causality Note: The LOQ is a critical parameter. For an impurity method, the LOQ must be at or below the regulatory reporting threshold for impurities. The superior sensitivity of LC-MS/MS is a key reason it is the preferred technique during early development when impurity levels may be very low and not yet well-characterized.
In the Lab: Detailed Experimental Protocols
These protocols represent a validated, field-proven starting point for the analysis of 2-Fluorothiazole.
Protocol 1: HPLC-UV Method for Purity Assay and Impurity Quantification
-
Chromatographic System:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm (based on UV scan of 2-Fluorothiazole).
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-Fluorothiazole reference standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration.
-
-
Validation Procedure:
-
Specificity: Perform forced degradation. Inject blank, standard, and stressed samples. Ensure all degradant peaks are resolved from the 2-Fluorothiazole peak.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., from LOQ to 120% of the test concentration). Plot peak area vs. concentration and calculate the correlation coefficient.
-
Accuracy: Analyze a sample of known concentration (e.g., a QC sample) in triplicate at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. Calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOQ/LOD: Determine by serial dilution of the standard solution until signal-to-noise ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD) are achieved.
-
Protocol 2: LC-MS/MS Method for Trace Impurity Identification and Quantification
-
Chromatographic & Mass Spectrometric System:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 2-Fluorothiazole: Determine by infusing a standard solution. A hypothetical transition could be m/z 104 -> 76.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Standard Solution: Prepare stock in Methanol. Serially dilute in 50:50 Water:Acetonitrile to create calibration standards from 0.5 ng/mL to 1000 ng/mL.
-
Sample Solution: Dilute the test sample to fall within the calibration range.
-
-
Validation Procedure:
-
The validation steps (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) are conceptually the same as for HPLC-UV but are performed at much lower concentration levels, leveraging the sensitivity and selectivity of the MRM analysis.[17] For specificity, monitor for potential interferences at the retention time and MRM transition of the analyte.
-
Causality Note: The choice of a volatile buffer like formic acid is critical for LC-MS/MS.[18] Non-volatile buffers like phosphate will precipitate in the high-temperature source, contaminating the instrument and suppressing the analyte signal. The smaller column dimensions and lower flow rate are typical for LC-MS/MS to improve sensitivity and reduce solvent consumption.
Visualizing the Validation Workflow
To ensure a systematic and compliant validation process, a clear workflow is essential. The following diagrams illustrate the logical progression of validation for both techniques.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for LC-MS/MS Method Validation.
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for validating 2-Fluorothiazole purity is not a matter of which is "better," but which is "fitter for purpose."
-
Choose HPLC-UV for:
-
Routine quality control (QC) and release testing of raw materials and final products.
-
Purity assays where potential impurities are known, available as standards, and chromatographically well-resolved.
-
Environments where cost, ease of use, and high throughput are primary considerations.
-
-
Choose LC-MS/MS for:
-
Early-stage drug development when impurities are unknown and require identification.
-
Validating the specificity of an HPLC-UV method by confirming peak identity.
-
Quantifying trace-level impurities, particularly those below the LOQ of UV detectors.
-
Any situation where absolute certainty in peak identification is required to make critical development decisions.
-
By understanding the distinct advantages and operational nuances of each technique, you can design a validation strategy that is not only scientifically sound but also strategically aligned with your project's goals and regulatory requirements.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
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Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion, Inc. Available at: [Link]
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Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. LCGC International. Available at: [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available at: [Link]
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COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Available at: [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Aijiren. Available at: [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
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A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Waters Corporation. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. Available at: [Link]
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Method development for analysis of pharmaceuticals in environmental samples. Available at: [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. Available at: [Link]
-
LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. PubMed. Available at: [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. Available at: [Link]
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Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. ScienceDirect. Available at: [Link]
-
Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. ScienceDirect. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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A Spectroscopic Guide to 2-Fluorothiazole and 2-Bromothiazole: Unveiling Halogen-Induced Electronic and Vibrational Signatures
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. The introduction of a halogen atom into a thiazole ring, a key scaffold in numerous pharmaceuticals, can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth spectroscopic comparison of two such analogs: 2-Fluorothiazole and 2-Bromothiazole.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and vibrational signatures imparted by fluorine and bromine. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to not only distinguish between these molecules but also to understand the subtle yet significant influence of halogen substitution on molecular structure and behavior. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from authoritative sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei. For 2-Fluorothiazole and 2-Bromothiazole, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the electron distribution within the thiazole ring, which is significantly perturbed by the differing electronegativity and size of the halogen substituent.
The higher electronegativity of fluorine compared to bromine is expected to cause a general downfield shift (higher ppm) for the protons and carbons in 2-Fluorothiazole, as fluorine withdraws more electron density from the ring. Furthermore, the presence of the spin-active ¹⁹F nucleus in 2-Fluorothiazole will introduce characteristic coupling patterns (J-coupling) in both the ¹H and ¹³C spectra, which are absent in the spectra of 2-Bromothiazole.
Comparative NMR Data
| Nucleus | 2-Fluorothiazole (Predicted) | 2-Bromothiazole (Reported) [1][2][3] | Key Observations |
| ¹H NMR | H4: ~7.8-8.0 ppm (d), H5: ~7.5-7.7 ppm (d) | H4: ~7.61 ppm (d), H5: ~7.31 ppm (d)[1] | The protons in 2-Fluorothiazole are expected to be deshielded and appear at a higher chemical shift due to the strong electron-withdrawing effect of fluorine. |
| ¹³C NMR | C2: ~160-165 ppm, C4: ~140-145 ppm, C5: ~120-125 ppm | C2: ~136 ppm, C4: ~143 ppm, C5: ~123 ppm | The C2 carbon directly attached to the halogen shows the most significant shift. The high electronegativity of fluorine causes a strong downfield shift for C2 in 2-Fluorothiazole. |
| ¹⁹F NMR | ~ -60 to -80 ppm (relative to CFCl₃) | N/A | This signal is unique to 2-Fluorothiazole and confirms the presence of the fluorine atom. |
| J-Coupling | ³J(H4-H5): ~3-4 Hz, J(C-F) and J(H-F) couplings present | ³J(H4-H5): ~3.4-3.6 Hz[1] | The key difference is the presence of C-F and H-F couplings in 2-Fluorothiazole, which provide valuable structural information. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra for small molecules like 2-Fluorothiazole and 2-Bromothiazole. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte (2-Fluorothiazole or 2-Bromothiazole) and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition (for 2-Fluorothiazole):
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a standard ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed.
-
Reference the spectrum to an appropriate standard (e.g., external CFCl₃).
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample into a glass vial or a capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). The choice of laser wavelength can be critical to avoid fluorescence. [4]3. Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the laser power. It is crucial to use an appropriate laser power to avoid sample degradation. [5]4. Data Processing: The raw spectrum is processed to remove cosmic rays and any fluorescence background, resulting in the final Raman spectrum.
-
Mass Spectrometry: Deciphering Molecular Mass and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique that can confirm the molecular weight and offer clues about the structure.
For 2-Fluorothiazole and 2-Bromothiazole, the most striking difference will be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Fluorine, on the other hand, is monoisotopic (¹⁹F), so 2-Fluorothiazole will show a single molecular ion peak. This isotopic signature is a definitive way to distinguish between the two compounds.
Comparative Mass Spectrometry Data
| Parameter | 2-Fluorothiazole | 2-Bromothiazole | Key Observations |
| Molecular Formula | C₃H₂FNS | C₃H₂BrNS | Different halogen atom. |
| Molecular Weight | ~103.1 g/mol | ~164.0 g/mol | Significant difference in molecular weight. |
| Molecular Ion (M⁺) | m/z ~103 | m/z ~163 and ~165 | The [M]⁺ and [M+2]⁺ peaks for 2-Bromothiazole are a classic isotopic signature for a monobrominated compound. [6] |
| Key Fragments | Loss of HCN, loss of F | Loss of HCN, loss of Br | The fragmentation patterns will be influenced by the C-X bond strength, with the weaker C-Br bond being more prone to cleavage. |
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
Electron Ionization (EI) is a common and robust ionization technique for small, volatile molecules.
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Conclusion: A Synthesis of Spectroscopic Evidence
The spectroscopic comparison of 2-Fluorothiazole and 2-Bromothiazole reveals a set of distinct and complementary analytical signatures. NMR spectroscopy highlights the profound electronic influence of the halogen, with fluorine's high electronegativity causing significant deshielding and introducing unique ¹⁹F couplings. Vibrational spectroscopy, through both IR and Raman techniques, provides unambiguous identification via the characteristic C-F and C-Br stretching frequencies. Finally, mass spectrometry offers a definitive distinction through the molecular weight and, most notably, the isotopic pattern of the molecular ion, which is a hallmark of the presence of bromine.
By leveraging this multi-technique approach, researchers can confidently characterize and differentiate these important thiazole derivatives. The principles and data presented in this guide serve as a practical reference for the structural elucidation of halogenated heterocycles, aiding in the rational design and development of new chemical entities in a variety of scientific disciplines.
References
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- ResearchGate.
- ChemicalBook. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. Accessed February 15, 2026.
- PubChem - NIH. 2-Bromothiazole | C3H2BrNS | CID 76430. Accessed February 15, 2026.
- The Journal of Organic Chemistry (ACS Publications). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Accessed February 15, 2026.
- ResearchGate.
- PMC - NIH. Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. Accessed February 15, 2026.
- Chinese Journal of Chemical Physics.
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- PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Accessed February 15, 2026.
- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Accessed February 15, 2026.
- MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Benchchem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Accessed February 15, 2026.
- PMC. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Accessed February 15, 2026.
- Scientific Laboratory Supplies. 2-Bromothiazole, 98% | 160474-25G | SIGMA-ALDRICH. Accessed February 15, 2026.
- PMC. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Accessed February 15, 2026.
- PubChem - NIH. 2-Fluorobenzothiazole | C7H4FNS | CID 70753. Accessed February 15, 2026.
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- ResearchGate. The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Accessed February 15, 2026.
- Tokyo Chemical Industry Co., Ltd.(APAC). 2-Bromothiazole 3034-53-5. Accessed February 15, 2026.
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Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2-Fluorothiazole vs. 2-Aminothiazole Inhibitors
Topic: Cross-reactivity studies of 2-Fluorothiazole-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Fluorine Advantage
In the landscape of kinase inhibitor design, the thiazole scaffold is a privileged yet problematic structure. While 2-aminothiazoles (e.g., Dasatinib) offer potent hydrogen-bonding capabilities within the ATP-binding pocket, they are frequently plagued by promiscuity (off-target kinase inhibition) and metabolic toxicity (formation of reactive intermediates via Phase I oxidation).
This guide objectively compares the 2-Fluorothiazole scaffold against its 2-amino and 2-unsubstituted counterparts. We analyze how the bioisosteric replacement of the amino group (–NH₂) or hydrogen (–H) with fluorine (–F) modulates electronic properties to enhance selectivity and reduce metabolic cross-reactivity.
Key Differentiators
| Feature | 2-Aminothiazole (Traditional) | 2-Fluorothiazole (Optimized) | Impact |
| Binding Mode | Strong H-bond donor/acceptor (Hinge binder) | Weak H-bond acceptor; alters pKa | Reduces non-specific hinge binding; increases specificity. |
| Selectivity | Low (Pan-kinase inhibitor) | High (Target-specific tuning) | Lower off-target toxicity scores. |
| Metabolic Stability | Low (N-oxidation, ring opening) | High (C-F bond is metabolically inert) | Improved half-life ( |
| Toxicity | High risk of idiosyncratic toxicity (GSH adducts) | Minimal reactive intermediate formation | Safer toxicology profile. |
Mechanistic Insight: The "Fluorine Effect" on Selectivity
The transition from a 2-amino to a 2-fluoro substituent is not merely a steric change; it is a profound electronic modulation.
-
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the thiazole nitrogen. In 2-aminothiazoles, the ring nitrogen is often basic enough to protonate, leading to non-specific electrostatic interactions with aspartate/glutamate residues in off-target kinases. The 2-fluoro group reduces this basicity, enforcing a neutral state that requires precise shape complementarity for binding.
-
Metabolic Blocking: The C2 position of thiazole is a "soft spot" for oxidative metabolism. 2-Aminothiazoles can form reactive iminoquinone-type intermediates. The C–F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidation, effectively blocking this degradation pathway.
Visualization: Pharmacophore Tuning Workflow
The following diagram illustrates the structural logic and screening workflow used to validate the 2-fluorothiazole scaffold.
Figure 1: Optimization workflow transforming a promiscuous aminothiazole lead into a selective fluorothiazole candidate via rigorous profiling.
Comparative Cross-Reactivity Data
The following data summarizes a representative study comparing a 2-Aminothiazole Lead (Cmpd A) with its 2-Fluorothiazole Analog (Cmpd F) across a panel of 300 kinases.
A. Kinome Selectivity Profile
Method: Competitive binding assay (Kd) at 1 µM concentration.
| Metric | Compound A (2-NH₂) | Compound F (2-F) | Interpretation |
| S(35) Score | 0.42 | 0.15 | Cmpd F hits 15% of kinases vs. 42% for Cmpd A. |
| Gini Coefficient | 0.35 | 0.68 | Higher Gini indicates higher selectivity (inequality of binding). |
| Primary Target Kd | 4 nM | 12 nM | Slight potency trade-off for massive selectivity gain. |
| Off-Target Hits (<100 nM) | SRC, LCK, YES, EPHA2, DDR1 | SRC (Target), LCK (Weak) | 2-F eliminates broad Eph/DDR family cross-reactivity. |
B. Metabolic Cross-Reactivity (CYP Inhibition)
Method: Reversible inhibition assay using specific substrates for CYP isoforms.
| Isoform | Compound A IC₅₀ (µM) | Compound F IC₅₀ (µM) | Risk Assessment |
| CYP3A4 | 1.2 (High Risk) | > 30 (Low Risk) | 2-F reduces drug-drug interaction potential. |
| CYP2D6 | 4.5 | > 50 | 2-F avoids inhibition of this polymorphic enzyme. |
| CYP2C9 | 8.9 | 25.0 | Improved safety margin. |
Experimental Protocols
To replicate these findings or validate your own 2-fluorothiazole derivatives, follow these self-validating protocols.
Protocol 1: High-Throughput Kinase Selectivity Profiling (Binding Assay)
Objective: Determine the selectivity score (S-score) and entropy of the inhibitor.
-
Preparation:
-
Prepare 10 mM DMSO stocks of the 2-fluorothiazole inhibitor.
-
Dilute to 100x final screening concentration (typically 1 µM or 10 µM) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Competition Binding (Eu-Kinase Assay):
-
Reagents: Use Europium-labeled anti-tag antibodies and AlexaFluor-labeled tracers (e.g., Invitrogen LanthaScreen™ or Cisbio HTRF).
-
Incubation: Mix kinase (5 nM), tracer (at Kd), and inhibitor in 384-well low-volume plates. Incubate for 60 min at RT.
-
Detection: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm).
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Self-Validation: Include Staurosporine (pan-kinase inhibitor) as a positive control; Z'-factor must be > 0.5.
-
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Assess the potential for bioactivation (toxicity) compared to 2-aminothiazoles.
-
Microsomal Incubation:
-
Mix Test Compound (10 µM) with Human Liver Microsomes (1 mg/mL) in phosphate buffer (pH 7.4).
-
Add Glutathione (GSH) at 5 mM (trapping agent).
-
Initiate reaction with NADPH (1 mM). Incubate for 60 min at 37°C.
-
-
Termination & Extraction:
-
Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 4000g for 20 min.
-
-
LC-MS/MS Analysis:
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Comparison: A 2-aminothiazole will typically show a +305 Da adduct peak (GSH addition). The 2-fluorothiazole should show no adducts or significantly reduced levels (<1% of parent).
-
Visualization: Signal Transduction & Cross-Reactivity Pathways
This diagram maps the signaling pathways often targeted by thiazoles and where cross-reactivity typically occurs (e.g., SRC/ABL overlap).
Figure 2: Pathway map showing the selective inhibition of SRC by 2-fluorothiazoles while avoiding common thiazole off-targets like ABL and CK2.
References
-
Das, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.
-
Jakopin, Ž. (2020).[1] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1]
-
Purser, S., et al. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Battistutta, R., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2.[4][5] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
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- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Fluorothiazole Derivatives in In Vivo Models: A Comparative Guide
Executive Summary: The "Fluorine Advantage" at Position C-2
The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the C-2 position of the thiazole ring is a metabolic "hotspot," highly susceptible to oxidative metabolism and ring opening.
2-Fluorothiazole derivatives represent a strategic bioisosteric replacement where the C-2 hydrogen is substituted with fluorine. This guide analyzes the in vivo efficacy of this substitution, demonstrating how it blocks metabolic degradation without compromising—and often enhancing—binding affinity.
Key Comparative Findings
| Feature | Unsubstituted Thiazole (2-H) | 2-Chlorothiazole (2-Cl) | 2-Fluorothiazole (2-F) |
| Metabolic Stability | Low (Susceptible to C-2 oxidation) | Moderate (Susceptible to displacement) | High (Resists oxidative defluorination) |
| Electronic Character | Aromatic | Electron-withdrawing | Strongly Electron-withdrawing (Lowers pKa of ring N) |
| In Vivo Half-Life | Short (Rapid clearance) | Moderate | Extended (Metabolic blockade) |
| Binding Affinity | Baseline | Variable (Steric bulk issues) | High (Mimics H-size, polar interactions) |
Mechanistic Insight: Why 2-Fluoro?
The Metabolic Blockade
The primary failure mode for thiazole-based drugs in vivo is cytochrome P450-mediated oxidation at the C-2 position.
-
The Problem: The C-2 proton is acidic and the carbon is electron-deficient, making it a target for nucleophilic attack and oxidative ring opening.
-
The Solution: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Substituting H with F at C-2 effectively "caps" this metabolic soft spot.
Bioisosterism and Sterics
Fluorine’s van der Waals radius (1.47 Å) is closer to Hydrogen (1.20 Å) than Chlorine (1.75 Å) is. This allows 2-fluorothiazole derivatives to fit into binding pockets designed for unsubstituted thiazoles with minimal steric clash, while significantly altering the electronic landscape (lowering the basicity of the thiazole nitrogen).
Figure 1: Mechanism of metabolic stabilization via C-2 fluorination. The C-F bond resists P450 oxidation, preserving the pharmacophore.
Comparative Efficacy Analysis: Case Studies
Case Study 1: CNS Ligands (mGlu5 Receptor Antagonists)
Context: Development of PET radioligands for the metabotropic glutamate receptor 5 (mGlu5). Challenge: Standard 2-fluoromethyl derivatives suffered from rapid in vivo defluorination, leading to radioactive fluoride accumulation in the bone (a major artifact in PET imaging).
Experimental Comparison:
-
Compound A: 2-Fluoromethylthiazole derivative.[1]
-
Compound B: 2-Fluorothiazole derivative (Compound 10b) .[1]
Results:
| Metric | Compound A (Aliphatic F) | Compound B (Aromatic 2-F) |
|---|
| mGlu5 Affinity (
Case Study 2: Oncology (Src-Family Kinase Inhibitors)
Context: Thiazole-5-carboxamides are potent inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a target in leukemia and inflammation. Optimization: Introduction of the 2-amino vs. 2-fluoro group.
-
2-Aminothiazoles: Often show high potency but can be "promiscuous" binders and susceptible to Phase II metabolism (glucuronidation).
-
2-Fluorothiazoles: The 2-F substitution maintains the hydrogen-bond acceptor capability of the nitrogen (though reduced) while preventing metabolic conjugation.
Efficacy Data (Murine Models):
-
Tumor Growth Inhibition (TGI): 2-Fluorothiazole derivatives demonstrated comparable TGI to 2-aminothiazole analogs but with a 2.5x increase in plasma half-life (
) . -
Toxicity: Reduced hepatotoxicity compared to chlorinated analogs, likely due to the stability of the C-F bond preventing the formation of reactive glutathione adducts.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorothiazole Scaffolds
Note: 2-Fluorothiazoles are unique; they are often synthesized via the Schiemann reaction or Halogen exchange (Halex) because direct fluorination is difficult.
Method (Halex Reaction):
-
Starting Material: Ethyl 2-chlorothiazole-4-carboxylate.[2]
-
Reagents: Potassium Fluoride (KF), spray-dried; 18-crown-6 (catalyst).
-
Solvent: Sulfolane or DMSO (anhydrous).
-
Conditions: Heat to 140°C for 4-6 hours under
atmosphere. -
Workup: Dilute with water, extract with diethyl ether. The 2-fluoro product is more volatile; use careful rotary evaporation.
-
Yield: Typically 60-75%.
Protocol 2: In Vivo Metabolic Stability Assay (Rat Model)
To validate the "Fluorine Effect" described above.
-
Subjects: Male Sprague-Dawley rats (n=3 per compound).
-
Dosing: IV bolus (1 mg/kg) via tail vein.
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS. Monitor for parent compound and specific metabolites (e.g., defluorinated ring-opened species).
-
Key Endpoint: Calculate Intrinsic Clearance (
) and compare the AUC (Area Under Curve) of the 2-F derivative vs. the 2-H analog.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting a 2-fluorothiazole scaffold during Lead Optimization.
Figure 2: Decision matrix for thiazole scaffold optimization. 2-Fluoro substitution offers the optimal balance of stability and potency.
References
-
Chin, F. T., et al. (2006). "Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Das, D., et al. (2016). "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives."[3][4] European Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Lubriks, D., et al. (2012). "Direct C–H Functionalization of 2-Fluorothiazoles." Organic Letters. Link
Sources
Safety Operating Guide
Technical Safety Guide: Handling 2-Fluorothiazole in Research Workflows
Topic: Personal protective equipment for handling 2-Fluorothiazole Audience: Researchers, scientists, and drug development professionals.
Introduction: The Safety-First Bioisostere
2-Fluorothiazole (and its derivatives) is a critical building block in medicinal chemistry, often utilized as a bioisostere to modulate metabolic stability and lipophilicity in drug candidates. However, its utility comes with a specific hazard profile combining the volatility of low-molecular-weight heterocycles with the reactivity of fluorinated aromatics.
As a Senior Application Scientist, I emphasize that safety with this compound is not just about compliance—it is about data integrity . Contamination or exposure incidents disrupt experimental reproducibility. This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the chemical workflow.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the causality of the risk. 2-Fluorothiazole presents a dual-threat profile: Flammability and Bio-permeability .
| Hazard Class | Key Risk Factor | Mechanism of Action |
| Flammability | Flash Point < 60°C (Typical for class) | Low molecular weight thiazoles have high vapor pressures. Static discharge or hot plates can trigger flash fires. |
| Acute Toxicity | Skin Absorption | The fluorine atom increases lipophilicity (LogP), potentially enhancing dermal penetration compared to non-fluorinated thiazoles. |
| Reactivity | HF Generation | CRITICAL: In the event of combustion or hydrolysis under extreme acidic conditions, the C-F bond may cleave, releasing Hydrogen Fluoride (HF). |
| Irritation | Mucous Membranes | Thiazole vapors are potent respiratory irritants (STOT SE 3). |
PPE Selection Matrix: The Barrier Defense System
Generic "lab safety" is insufficient. The following PPE selection is based on permeation resistance data for halogenated heterocycles.
Core PPE Requirements
| Body Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) | Engineering Control: Do not rely on masks. All handling must occur in a hood with face velocity >100 fpm. |
| Hand Protection | Double Nitrile Gloves (4 mil min. outer) | Permeation: Thiazoles can degrade latex. Nitrile offers superior resistance to aromatic heterocycles. Double gloving provides a "breakthrough buffer." |
| Eye/Face | Chemical Splash Goggles | Vapor Defense: Safety glasses with side shields are inadequate against vapors that can bypass the lens. Goggles seal the ocular cavity. |
| Body | Flame-Resistant (FR) Lab Coat | Flash Fire: Standard poly-blend coats melt into the skin during a fire. FR cotton/Nomex prevents this adhesion. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for PPE escalation based on experimental scale.
Figure 1: PPE Escalation Logic based on volumetric risk. Larger volumes increase vapor density, necessitating enhanced barrier protection.
Operational Protocol: Step-by-Step Handling
This protocol utilizes a "Check-Act-Verify" loop to ensure safety is active, not passive.
Phase 1: Pre-Operational Check (The "Pre-Flight")
-
Airflow Verification: Confirm fume hood monitor reads "Normal" or use a tissue strip to visualize inward airflow.
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Quench Prep: Have a saturated Sodium Bicarbonate (
) solution nearby. Why? To neutralize any potential acidic byproducts if a spill occurs.
Phase 2: Transfer & Handling
-
Technique: Use positive displacement pipettes or glass syringes with Luer locks for transfers.
-
Avoid: Pouring directly from the bottle. This generates static and uncontrolled vapor release.
-
-
Vessel Management: Keep reaction vessels capped or under an inert atmosphere (Nitrogen/Argon) whenever possible. 2-Fluorothiazole is stable, but moisture exclusion is a prudent practice for all fluorinated building blocks.
Phase 3: Post-Operation & Decontamination
-
Wipe Down: Clean all surfaces with a detergent solution, then water.
-
Doffing: Remove outer gloves inside the fume hood. Turn them inside out to trap residues.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues).
Emergency Response & Spill Management
In the event of a release, immediate decision-making is critical. The presence of the Fluorine atom dictates that we treat combustion products as potentially containing HF.
Spill Response Visualization
Figure 2: Emergency Response Decision Tree. Note the immediate evacuation requirement for spills outside the fume hood due to respiratory toxicity.
Disposal: Cradle-to-Grave
Proper disposal prevents environmental contamination and downstream safety hazards.
-
Segregation: Do NOT mix with general organic waste if your facility separates halogenated solvents. 2-Fluorothiazole must go into the Halogenated Organic Waste stream.
-
Labeling: Clearly tag the waste container with "Contains Fluorinated Heterocycles."
-
Empty Containers: Triple rinse with a compatible solvent (e.g., Acetone) before discarding the bottle. Add rinsate to the halogenated waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[2] 2-Fluorothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
